Diprotin A TFA
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O4.C2HF3O2/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2;3-2(4,5)1(6)7/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24);(H,6,7)/t10-,11-,12-,13-,14-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUYVJOUHGUZNN-BABXMESMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32F3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Diprotin A TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprotin A, a tripeptide with the sequence Ile-Pro-Ile, is a well-characterized competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), also known as CD26. Its trifluoroacetate (TFA) salt is commonly used in research settings. This technical guide elucidates the core mechanism of action of Diprotin A TFA, presenting quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.
Primary Mechanism of Action: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
The principal mechanism of action of Diprotin A is the competitive inhibition of dipeptidyl peptidase IV (DPP-IV).[1][2] DPP-IV is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.
Key Functions of DPP-IV Inhibition by Diprotin A:
-
Regulation of Incretins and Blood Glucose: By inhibiting DPP-IV, Diprotin A prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to prolonged activity of these hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby helping to regulate blood glucose levels.
-
Modulation of Chemokine Activity: DPP-IV is also known to truncate various chemokines, altering their biological activity. Diprotin A's inhibition of DPP-IV can, therefore, influence inflammatory responses and cell migration. For instance, it has been shown to enhance the chemotaxis of murine embryonic stem cells towards stromal cell-derived factor-1 (SDF-1/CXCL12).[3]
-
Enhancement of Stem Cell Engraftment: Pre-incubation of CD34+ human umbilical cord blood cells with Diprotin A has been demonstrated to increase their engraftment in NOD/SCID recipient mice, suggesting a role in stem cell biology.[3][4]
Quantitative Data Summary
The inhibitory potency and effective concentrations of Diprotin A have been determined in various experimental settings. The table below summarizes the available quantitative data.
| Parameter | Value | Species/System | Application | Reference |
| IC50 | 1.1 µg/mL | Not specified | DPP-4 Inhibition | [3] |
| Effective Concentration | 25 µM | Rat pancreatic β-cells (BRIN-BD11) | Inhibition of GLP-1 degradation | [3] |
| Effective Concentration | 100 µM | Human Endothelial Cells (hECs) | Induction of Src and VE-cadherin phosphorylation | [1] |
| In Vivo Dosage | 70 µg/kg (twice daily for 7 days) | Mice | Aggravation of vascular leakage in the retina | [1] |
| Effective Concentration | 5 mg/mL | Murine embryonic stem cells | Enhancement of chemotaxis towards SDF-1/CXCL12 | [3] |
| Effective Concentration | 5 mM | Human umbilical cord blood cells (CD34+) | Increased engraftment in NOD/SCID mice | [3] |
| ED50 (Analgesia) | 295 nmol/rat (intracerebroventricular) | Rat | Naloxone-reversible analgesia | [5] |
Downstream Signaling Effects: The SDF-1α/CXCR4/Src/VE-cadherin Pathway
Beyond its role in glucose metabolism, Diprotin A has been shown to induce vascular leakage by augmenting the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway.[1][2][6][7] Inhibition of DPP-IV by Diprotin A is thought to increase the local concentration of active SDF-1α. This leads to the activation of its receptor, CXCR4, which in turn initiates a signaling cascade resulting in the phosphorylation of Src and vascular endothelial-cadherin (VE-cadherin).[1][2] The phosphorylation of VE-cadherin disrupts endothelial cell-to-cell junctions, leading to increased vascular permeability.[1][2][6]
Experimental Protocols
While specific, detailed protocols are proprietary to the conducting laboratories, the following methodologies can be inferred from the available literature for key experiments.
DPP-IV Inhibition Assay
This experiment aims to determine the concentration of Diprotin A required to inhibit 50% of DPP-IV activity (IC50).
In Vitro Cell-Based Assays for Vascular Permeability
These experiments investigate the effect of Diprotin A on endothelial cell junctions and signaling.
-
Cell Culture: Human Endothelial Cells (hECs) are cultured to confluence in appropriate media.
-
Treatment: Cells are treated with Diprotin A (e.g., 100 µM) for a specified duration. In some conditions, cells are pre-treated with a CXCR4 blocker or a Src inhibitor to confirm the signaling pathway.
-
Western Blotting: Cell lysates are collected and subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of Src (at Tyr416) and VE-cadherin (at Tyr731) using phospho-specific antibodies.
-
Immunofluorescence Microscopy: Cells are fixed, permeabilized, and stained with antibodies against VE-cadherin to visualize the integrity of cell-to-cell junctions. Disruption of these junctions is indicative of increased permeability.
In Vivo Murine Models of Retinopathy
These studies assess the effect of Diprotin A on vascular leakage in a living organism.
-
Animal Model: A model of retinopathy (e.g., retinopathy of prematurity or diabetic retinopathy) is established in mice.
-
Administration: Diprotin A is administered to the mice (e.g., intraperitoneal injection of 70 µg/kg twice daily for 7 days).
-
Assessment of Vascular Leakage: Vascular leakage in the retina is quantified using methods such as Evans blue dye extravasation.
-
Tissue Analysis: Retinal tissue is harvested for Western blot analysis to measure the phosphorylation levels of Src and VE-cadherin.
Conclusion
This compound is a potent inhibitor of DPP-IV with multifaceted biological effects. Its primary mechanism of action involves the prevention of incretin and chemokine degradation, impacting glucose homeostasis and cellular migration. Furthermore, its influence on the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway highlights a distinct mechanism for inducing vascular permeability. The provided data and methodologies offer a comprehensive overview for researchers investigating the therapeutic potential and biological roles of Diprotin A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. peptidepharma.com [peptidepharma.com]
- 5. Diprotin A, an inhibitor of dipeptidyl aminopeptidase IV(EC 3.4.14.5) produces naloxone-reversible analgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. This compound (Ile-Pro-Pro (TFA)) | CAS#:209248-71-5 | Chemsrc [chemsrc.com]
Diprotin A TFA: A Technical Guide to its Function as a DPP-IV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprotin A, a tripeptide (Ile-Pro-Ile), is a well-established competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), also known as CD26. This enzyme plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, Diprotin A prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This technical guide provides an in-depth overview of Diprotin A TFA (the trifluoroacetic acid salt of Diprotin A), focusing on its biochemical properties, mechanism of action, experimental protocols for its evaluation, and its influence on relevant signaling pathways.
Biochemical and Physicochemical Properties
This compound is the trifluoroacetic acid salt of the synthetic peptide Ile-Pro-Ile. The trifluoroacetate counterion is a common result of the purification process using high-performance liquid chromatography (HPLC).
| Property | Value | Reference |
| Synonyms | Ile-Pro-Ile TFA, IPI TFA | [1] |
| Molecular Formula | C₁₇H₃₁N₃O₄ · C₂HF₃O₂ | [1] |
| Molecular Weight | 455.47 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% (HPLC) | [3] |
| Solubility | Soluble in water (≥ 77.5 mg/mL) | [1] |
| Storage | Powder: -20°C for 1 year, -80°C for 2 years. In solvent: -20°C for 1 month, -80°C for 6 months. | [1] |
Mechanism of Action as a DPP-IV Inhibitor
Dipeptidyl peptidase-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. The primary mechanism of action of Diprotin A is the competitive inhibition of DPP-IV. By binding to the active site of the enzyme, Diprotin A prevents the degradation of natural substrates, most notably the incretin hormones GLP-1 and GIP. This leads to an increase in the circulating levels of active incretins, which in turn potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells. This overall effect contributes to improved glycemic control.
References
Diprotin A TFA and its Impact on VE-Cadherin Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial (VE)-cadherin, a critical component of endothelial adherens junctions, plays a pivotal role in maintaining vascular integrity. Its phosphorylation status is a key determinant of endothelial barrier function. This technical guide delves into the effects of Diprotin A trifluoroacetate (TFA), a dipeptidyl peptidase-4 (DPP-4) inhibitor, on the phosphorylation of VE-cadherin. Emerging evidence indicates that Diprotin A TFA induces VE-cadherin phosphorylation, leading to a disruption of endothelial cell-to-cell junctions and a subsequent increase in vascular permeability. This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols to investigate these effects, and a summary of the quantitative data available.
Introduction
Vascular leakage is a hallmark of various pathological conditions, including diabetic retinopathy, inflammation, and tumor angiogenesis. The integrity of the vascular endothelium, a monolayer of endothelial cells lining the blood vessels, is paramount in regulating the passage of fluids and solutes from the bloodstream into the surrounding tissues. This barrier function is primarily maintained by adherens junctions, with VE-cadherin being the principal adhesion molecule.
The adhesive function of VE-cadherin is intricately regulated by post-translational modifications, most notably phosphorylation. Phosphorylation of specific tyrosine residues within the cytoplasmic tail of VE-cadherin can lead to the disassembly of adherens junctions, thereby increasing endothelial permeability.
Diprotin A, an inhibitor of dipeptidyl peptidase-4 (DPP-4), has been shown to influence vascular permeability. DPP-4 is an enzyme that inactivates various bioactive peptides, including the chemokine stromal cell-derived factor-1α (SDF-1α). By inhibiting DPP-4, Diprotin A increases the bioavailability of SDF-1α, which in turn can trigger a signaling cascade culminating in VE-cadherin phosphorylation. This guide will explore the mechanisms and experimental investigation of this phenomenon.
Signaling Pathway: The SDF-1α/CXCR4/Src/VE-Cadherin Axis
This compound's effect on VE-cadherin phosphorylation is primarily mediated through the augmentation of the Stromal Cell-Derived Factor-1α (SDF-1α)/CXCR4 signaling pathway. As a DPP-4 inhibitor, Diprotin A prevents the degradation of SDF-1α, leading to its accumulation.[1][2][3] The elevated levels of SDF-1α then activate its receptor, CXCR4, on the surface of endothelial cells.
This receptor activation initiates a downstream signaling cascade that involves the activation of the proto-oncogene tyrosine-protein kinase Src.[1][4][5] Activated Src, a non-receptor tyrosine kinase, then directly phosphorylates VE-cadherin at specific tyrosine residues, notably Tyr731.[3] This phosphorylation event disrupts the interaction of VE-cadherin with catenins, leading to the destabilization of adherens junctions, the formation of intercellular gaps, and a subsequent increase in vascular permeability.[1][2]
Quantitative Data on VE-Cadherin Phosphorylation
Studies have demonstrated a dose-dependent effect of Diprotin A on the phosphorylation of VE-cadherin. The following table summarizes the quantitative findings from key experiments.
| Treatment Group | Concentration (µM) | Phosphorylated VE-cadherin (Tyr731) Fold Change (vs. Control) | Reference |
| Control | 0 | 1.0 | Lee et al., 2016[6] |
| Diprotin A | 1 | ~1.5 | Lee et al., 2016[6] |
| Diprotin A | 10 | ~2.0 | Lee et al., 2016[6] |
| Diprotin A | 100 | ~2.5 | Lee et al., 2016[6] |
Experimental Protocols
To investigate the effect of this compound on VE-cadherin phosphorylation, a series of in vitro experiments are typically performed. The following sections provide detailed methodologies for these key experiments.
Human Umbilical Vein Endothelial Cell (HUVEC) Culture
HUVECs are a widely used primary cell model for studying endothelial cell biology.
Materials:
-
Human Umbilical Veins
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Collagenase solution (e.g., 0.1% in PBS)
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Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Gelatin-coated culture flasks or plates
Protocol:
-
Isolate HUVECs from human umbilical veins by collagenase digestion.
-
Culture the isolated cells in endothelial cell growth medium supplemented with FBS and antibiotics on gelatin-coated flasks.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells using Trypsin-EDTA when they reach 80-90% confluency.
-
Use HUVECs at early passages (2-5) for experiments to ensure phenotypic stability.
Western Blotting for VE-Cadherin Phosphorylation
Western blotting is used to detect and quantify the levels of phosphorylated VE-cadherin.
Materials:
-
HUVECs
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VE-cadherin (Tyr731), anti-total-VE-cadherin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed HUVECs in 6-well plates and grow to confluence.
-
Treat the cells with varying concentrations of this compound for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated VE-cadherin levels to total VE-cadherin and the loading control.
Immunoprecipitation of VE-Cadherin
Immunoprecipitation can be used to isolate VE-cadherin and its associated proteins to study phosphorylation in a more purified system.
Materials:
-
HUVEC lysates
-
Anti-VE-cadherin antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., modified RIPA buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Protocol:
-
Pre-clear the HUVEC lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-VE-cadherin antibody overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads using elution buffer and heat.
-
Analyze the eluted proteins by Western blotting as described above.
In Vitro Endothelial Permeability Assay
This assay measures the passage of a fluorescently labeled tracer across a confluent HUVEC monolayer, providing a functional readout of endothelial barrier integrity.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
HUVECs
-
This compound
-
Fluorescein isothiocyanate (FITC)-dextran (e.g., 40 kDa)
-
Fluorescence plate reader
Protocol:
-
Seed HUVECs onto the upper chamber of Transwell inserts and allow them to form a confluent monolayer.
-
Treat the HUVEC monolayer with this compound for the desired time.
-
Add FITC-dextran to the upper chamber.
-
After a defined incubation period (e.g., 20-60 minutes), collect the medium from the lower chamber.[6]
-
Measure the fluorescence intensity of the medium from the lower chamber using a fluorescence plate reader.
-
An increase in fluorescence in the lower chamber indicates increased permeability of the endothelial monolayer.
Experimental and Logical Workflow
The investigation of this compound's effect on VE-cadherin phosphorylation follows a logical progression from cell culture to molecular analysis and functional assays.
Conclusion
This compound, through its inhibition of DPP-4 and subsequent enhancement of the SDF-1α/CXCR4 signaling axis, promotes the Src-mediated phosphorylation of VE-cadherin at Tyr731. This molecular event leads to the disruption of endothelial adherens junctions and an increase in vascular permeability. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify these effects. A thorough understanding of this pathway is crucial for drug development professionals, as it highlights a potential mechanism through which DPP-4 inhibitors may impact vascular integrity, a consideration of particular importance in patient populations with underlying vascular pathologies. Further research is warranted to fully elucidate the long-term consequences of these findings in a clinical context.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dipeptidyl Peptidase-4 Inhibitor Increases Vascular Leakage in Retina through VE-cadherin Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Role of Diprotin A in augmenting the SDF-1α/CXCR4 signaling pathway.
An In-depth Technical Guide to the Role of Diprotin A in Augmenting the SDF-1α/CXCR4 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stromal cell-derived factor-1α (SDF-1α), also known as CXCL12, and its cognate receptor, CXCR4, form a critical signaling axis involved in numerous physiological processes, including stem cell homing, angiogenesis, and immune responses.[1][2] The potency and duration of SDF-1α signaling are tightly regulated by the ectoenzyme dipeptidyl peptidase-IV (DPP-IV/CD26), which proteolytically inactivates SDF-1α.[3] Diprotin A (Ile-Pro-Ile) is a competitive inhibitor of DPP-IV.[4][5] By preventing the degradation of SDF-1α, Diprotin A effectively enhances the bioavailability of the active chemokine, thereby augmenting the downstream signaling cascade initiated by the SDF-1α/CXCR4 interaction. This guide provides a detailed examination of this mechanism, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the involved pathways.
Mechanism of Action: Diprotin A and SDF-1α Preservation
The primary mechanism by which Diprotin A augments the SDF-1α/CXCR4 axis is through the inhibition of DPP-IV.[6] DPP-IV is a serine exopeptidase that cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue in the penultimate position.[1] The full-length, active form of SDF-1α is a substrate for DPP-IV. Cleavage by DPP-IV results in a truncated, inactive form of SDF-1α that is unable to effectively bind to and activate the CXCR4 receptor.[3]
Diprotin A acts as a specific inhibitor of DPP-IV's enzymatic activity.[4] By blocking DPP-IV, Diprotin A prevents the N-terminal truncation of SDF-1α, leading to a higher concentration and prolonged presence of the active chemokine in the cellular microenvironment. This increased availability of SDF-1α leads to enhanced and sustained activation of its receptor, CXCR4, and its downstream signaling pathways.[1][7]
Caption: Diprotin A inhibits DPP-IV, preventing SDF-1α inactivation and augmenting CXCR4 signaling.
The SDF-1α/CXCR4 Signaling Cascade
CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding SDF-1α, activates multiple intracellular signaling pathways crucial for cell function.[8]
-
G-Protein Activation : SDF-1α binding induces a conformational change in CXCR4, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gαi family. The G-protein dissociates into its Gαi and Gβγ subunits.[9][10]
-
PI3K/Akt Pathway : The Gβγ subunit activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and anti-apoptosis.[2][11]
-
MAPK/ERK Pathway : CXCR4 activation can also stimulate the Ras-Raf-MEK-ERK (MAPK) cascade. This pathway is critical for cell proliferation, differentiation, and migration.[11][12]
-
JAK/STAT Pathway : SDF-1α binding can lead to the recruitment and activation of Janus kinases (JAKs), such as JAK2 and JAK3, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). This pathway is involved in gene transcription related to cell migration and myelopoiesis.[2][9]
-
Calcium Mobilization : Activation of phospholipase C (PLC) by the G-protein subunits leads to the generation of inositol trisphosphate (IP3), which triggers the release of intracellular calcium (Ca2+) stores, a key event in initiating chemotactic responses.[10][13]
Caption: Key signaling pathways activated by the SDF-1α/CXCR4 axis.
Quantitative Data on the Effects of Diprotin A
The augmentation of SDF-1α signaling by Diprotin A has been quantified in several studies, demonstrating significant biological effects both in vitro and in vivo.
Table 1: In Vitro Effects of Diprotin A on SDF-1α/CXCR4 Signaling
| Experiment Type | Cell Type | Diprotin A Concentration | Observed Effect | Quantitative Result | Citation(s) |
|---|---|---|---|---|---|
| Phosphorylation Assay | Human Endothelial Cells (hECs) | 100 µM | Increased phosphorylation of downstream effectors | Induced phosphorylation of Src (Tyr416) and VE-cadherin (Tyr731) | [4] |
| Chemotaxis Assay | Hematopoietic Stem/Progenitor Cells (HSCs/HPCs) | Not Specified | Enhanced chemotaxis towards SDF-1α | Significantly enhanced chemotactic response |[1] |
Table 2: In Vivo Effects of Diprotin A
| Animal Model | Diprotin A Dosage/Administration | Outcome Measured | Quantitative Result | Citation(s) |
|---|---|---|---|---|
| Irradiated NOD/SCID Mice | ≥2 µmol, single injection at time of transplant | Engraftment of human CD34+ peripheral blood cells | >3.4-fold enhancement of human cell engraftment | [3] |
| Immune Deficient Mice with Lung Injury | Not Specified | Retention of human bone marrow-derived cells in injured lungs | Increased cell retention by 30% | [1] |
| Diabetic Retinopathy Mouse Model | 70 µg/kg, intraperitoneal injection, twice daily for 7 days | Vascular leakage in the retina | Aggravated vascular leakage via augmented SDF-1α/CXCR4/Src/VE-cadherin signaling | [4][14] |
| Myocardial Infarction Model | Not Specified | Myocardial function and repair | Improved myocardial function when combined with CXCR4 overexpression |[1] |
Key Experimental Protocols
Assessing the impact of Diprotin A on the SDF-1α/CXCR4 axis involves several key experimental techniques.
Chemotaxis (Cell Migration) Assay
This assay measures the directional movement of cells towards a chemoattractant, such as SDF-1α. The Boyden chamber or Transwell® insert system is commonly used.[15][16]
Protocol Outline:
-
Insert Preparation : Coat the porous membrane of a Transwell® insert (e.g., 8 µm pore size) with an appropriate extracellular matrix protein if required.[15][17]
-
Chemoattractant : Add serum-free medium containing the chemoattractant (SDF-1α) to the lower chamber of the well. For control wells, add medium only.
-
Cell Seeding : Resuspend cells (e.g., CXCR4-expressing cells) in serum-free medium and add them to the upper chamber of the insert.[15] To test the effect of Diprotin A, cells can be pre-treated with the inhibitor, or it can be added to the system.
-
Incubation : Incubate the plate for a period sufficient to allow cell migration (e.g., 4-24 hours) at 37°C.[18]
-
Cell Removal : Remove non-migrated cells from the top surface of the membrane using a cotton swab.[17]
-
Staining & Quantification : Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Crystal Violet). Count the migrated cells in several fields of view using a microscope.
Caption: Standard workflow for quantifying cell migration using a Transwell assay.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following CXCR4 activation, a rapid downstream event.[19]
Protocol Outline:
-
Cell Loading : Incubate CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM) in an appropriate buffer. This allows the dye to enter the cells.[19][20]
-
Washing : Wash the cells to remove any extracellular dye.
-
Baseline Measurement : Measure the baseline fluorescence of the cells using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.[19][21]
-
Stimulation : Inject a solution of SDF-1α into the cell suspension. To test inhibitors like Diprotin A (in a competitive binding context) or antagonists like AMD3100, pre-incubate the cells with the compound before adding SDF-1α.[19]
-
Signal Detection : Immediately after adding the agonist, continuously measure the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Data Analysis : Quantify the response by measuring the peak fluorescence intensity or the area under the curve.
Caption: General procedure for measuring SDF-1α-induced intracellular calcium mobilization.
ERK Phosphorylation Assay
This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Protocol Outline (Western Blotting):
-
Cell Culture & Starvation : Culture cells to an appropriate confluency and then serum-starve them for several hours to reduce baseline ERK activation.[22]
-
Treatment : Treat cells with SDF-1α for a short period (e.g., 5-15 minutes). To assess the effect of Diprotin A, one would typically treat the system (e.g., co-culture with DPP-IV expressing cells) with Diprotin A prior to collecting the conditioned media containing SDF-1α.
-
Lysis : Immediately lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification : Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis : Strip the membrane and re-probe with an antibody for total ERK as a loading control. Quantify band intensity using densitometry.[23] An increase in the p-ERK/total ERK ratio indicates pathway activation.[12]
Conclusion and Future Directions
Diprotin A robustly augments the SDF-1α/CXCR4 signaling axis by inhibiting the degrading enzyme DPP-IV. This mechanism enhances the biological effects of SDF-1α, including stem cell homing, migration, and survival. The quantitative data and experimental protocols provided herein offer a framework for researchers to investigate and leverage this interaction. The therapeutic potential of this approach is significant, particularly in regenerative medicine and cardiovascular repair, where mobilizing and recruiting stem and progenitor cells to sites of injury is paramount.[1] However, the finding that Diprotin A can also increase vascular leakage in pathological conditions like diabetic retinopathy highlights the need for targeted and context-specific application.[4] Future research should focus on optimizing the therapeutic window and developing delivery systems that localize the effects of DPP-IV inhibition to target tissues, thereby maximizing regenerative potential while minimizing off-target effects.
References
- 1. Dipeptidyl Peptidase-4 Regulation of SDF-1/CXCR4 Axis: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SDF-1α and CXCR4 as therapeutic targets in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diprotin A infusion into nonobese diabetic/severe combined immunodeficiency mice markedly enhances engraftment of human mobilized CD34+ peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CXCR4 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. The chemokine SDF-1alpha triggers CXCR4 receptor dimerization and activates the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of SDF-1/CXCR4/CXCR7 in Neuronal Regeneration after Cerebral Ischemia [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. SDF1α/CXCR4 Signaling, via ERKs and the Transcription Factor Egr1, Induces Expression of a 67-kDa Form of Glutamic Acid Decarboxylase in Embryonic Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 16. Pathways implicated in stem cell migration: the SDF-1/CXCR4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Migration Assay | Xin Chen Lab [pharm.ucsf.edu]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Extracellular calcium increases CXCR4 expression on bone marrow-derived cells and enhances pro-angiogenesis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Endocytosis is required for CXC chemokine receptor type 4 (CXCR4)-mediated Akt activation and antiapoptotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Discovery and Origin of Diprotin A: A Technical Guide
An in-depth exploration of the discovery, microbial origin, and biochemical characterization of the dipeptidyl peptidase-IV inhibitor, Diprotin A.
This technical guide provides a comprehensive overview of Diprotin A, a tripeptide with significant scientific interest due to its inhibitory effects on the enzyme dipeptidyl peptidase-IV (DPP-IV). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the discovery, isolation, and mechanism of action of Diprotin A.
Discovery and Microbial Origin
Diprotin A was first reported in 1984 by Umezawa and his colleagues.[1] It was discovered as a result of a screening program aimed at finding microbial products with inhibitory activity against dipeptidyl aminopeptidase IV. The producing microorganism was identified as Bacillus cereus, a Gram-positive, rod-shaped, facultative anaerobic bacterium commonly found in soil and food.[1][2]
The initial discovery highlighted Diprotin A as a potent inhibitor of DPP-IV, an enzyme involved in the degradation of incretins, which are crucial for regulating blood glucose levels. This finding paved the way for further investigation into the therapeutic potential of Diprotin A and other DPP-IV inhibitors in metabolic diseases, particularly type 2 diabetes.
Physicochemical Properties
Diprotin A is a tripeptide with the amino acid sequence Ile-Pro-Ile (Isoleucyl-Prolyl-Isoleucine). Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₁N₃O₄ | --INVALID-LINK-- |
| Molecular Weight | 341.45 g/mol | --INVALID-LINK-- |
| CAS Number | 90614-48-5 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in water (to 100 mM), DMSO, and ethanol | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
Fermentation of Bacillus cereus for Diprotin A Production
The following is a generalized protocol for the fermentation of Bacillus cereus for the production of peptides like Diprotin A, based on optimized conditions for this bacterial species.[3][4][5][6][7]
3.1.1. Media Composition
A suitable medium for peptide production by Bacillus cereus would typically include:
| Component | Concentration (g/L) |
| Peptone | 10-20 |
| Yeast Extract | 5-10 |
| Glucose | 5-10 |
| NaCl | 5 |
| MgSO₄·7H₂O | 0.5 |
| K₂HPO₄ | 1 |
3.1.2. Fermentation Parameters
| Parameter | Optimal Range |
| Temperature | 30-37 °C |
| pH | 7.0-8.0 |
| Agitation | 150-200 rpm |
| Inoculum Size | 2-5% (v/v) of a 24-hour seed culture |
| Fermentation Time | 48-72 hours |
3.1.3. Workflow
Fermentation workflow for Diprotin A production.
Isolation and Purification of Diprotin A
The following is a general procedure for the isolation and purification of peptides from Bacillus cereus culture supernatant, adapted from methodologies for similar microbial peptides.[8][9]
-
Acidification and Centrifugation: Adjust the pH of the culture supernatant to 3.0 with HCl. Centrifuge at 10,000 x g for 20 minutes to remove precipitated proteins.
-
Adsorption Chromatography: Apply the supernatant to a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20).
-
Elution: Wash the column with deionized water, followed by a stepwise elution with increasing concentrations of methanol or ethanol in water.
-
Gel Filtration Chromatography: Concentrate the active fractions and apply to a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer to separate compounds based on size.
-
High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using reversed-phase HPLC on a C18 column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.
-
Lyophilization: Lyophilize the purified fractions to obtain Diprotin A as a white powder.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
The inhibitory activity of Diprotin A on DPP-IV can be determined using a fluorometric assay.[10][11][12][13]
3.3.1. Reagents and Materials
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
Assay Buffer: Tris-HCl (pH 7.5)
-
Diprotin A (test inhibitor)
-
Known DPP-IV inhibitor (positive control, e.g., Sitagliptin)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
3.3.2. Assay Protocol
-
Prepare serial dilutions of Diprotin A in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer to the blank wells, 40 µL to the control wells, and 40 µL of the Diprotin A dilutions to the sample wells.
-
Add 10 µL of the DPP-IV enzyme solution to the control and sample wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 360/460 nm.
-
Calculate the percent inhibition for each concentration of Diprotin A and determine the IC₅₀ value.
| Parameter | Value | Reference |
| IC₅₀ for DPP-IV | 1.1 µg/mL | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathways
Diprotin A exerts its biological effects primarily through the inhibition of DPP-IV. DPP-IV is a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, Diprotin A prevents the degradation of these incretins, thereby prolonging their activity and enhancing insulin secretion in a glucose-dependent manner.
Impact on the SDF-1α/CXCR4 Signaling Axis
DPP-IV is also known to cleave and inactivate the chemokine Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12).[14][15] SDF-1α plays a crucial role in cell migration, proliferation, and survival through its interaction with the CXCR4 receptor.[9][16][17][18][19][20] By inhibiting DPP-IV, Diprotin A can potentiate the effects of SDF-1α.
Diprotin A potentiates SDF-1α signaling by inhibiting DPP-IV-mediated cleavage.
Modulation of VE-Cadherin Phosphorylation
Recent studies have shown that DPP-IV inhibitors, including Diprotin A, can influence vascular permeability through the modulation of Vascular Endothelial (VE)-cadherin phosphorylation.[14][15][21][22] This effect is also linked to the potentiation of the SDF-1α/CXCR4 axis, which can lead to the activation of Src kinase and subsequent phosphorylation of VE-cadherin.
Mechanism of Diprotin A-induced VE-cadherin phosphorylation.
Conclusion
Diprotin A, a natural tripeptide originating from Bacillus cereus, continues to be a valuable tool for researchers studying the physiological roles of DPP-IV. Its discovery has not only contributed to our understanding of incretin biology but has also opened avenues for investigating the broader implications of DPP-IV inhibition in various cellular processes, including inflammation, immune response, and vascular biology. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research and development in this promising area.
References
- 1. Diprotins A and B, inhibitors of dipeptidyl aminopeptidase IV, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of fermentation conditions of phospholipase D from Bacillus cereus [manu61.magtech.com.cn]
- 5. Study on Optimizing Nutrition and Fermentation Conditions for Compound Bacillus spp. [scirp.org]
- 6. Optimizing the fermentation conditions and enhanced production of keratinase from Bacillus cereus isolated from halophilic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Isolation of two new related peptide antibiotics, cerexins A and B (studies on antibiotics from the genus Bacillus. I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. abcam.com [abcam.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dipeptidyl Peptidase-4 Inhibitor Increases Vascular Leakage in Retina through VE-cadherin Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dipeptidyl Peptidase-4 Inhibitor Increases Vascular Leakage in Retina through VE-cadherin Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Role of SDF-1/CXCR4/CXCR7 in Neuronal Regeneration after Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Diprotin A TFA Exerts Neurovascular Protection in Ischemic Cerebral Stroke - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diprotin A TFA: Chemical Structure, Properties, and Biological Activity
This technical guide provides a comprehensive overview of Diprotin A trifluoroacetate (TFA), a potent inhibitor of dipeptidyl peptidase IV (DPP-IV). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical characteristics, biological functions, and the experimental methodologies used to evaluate its effects.
Chemical Structure and Properties
Diprotin A TFA, also known as Ile-Pro-Ile TFA, is a synthetic tripeptide. The trifluoroacetate salt form enhances its stability and solubility for research applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | Ile-Pro-Ile TFA | [1][2] |
| Molecular Formula | C₁₉H₃₂F₃N₃O₆ | [1] |
| Molecular Weight | 455.47 g/mol | [1][3] |
| CAS Number | 209248-71-5 | [1][3] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% | [4] |
| Solubility | Water: ≥ 77.5 mg/mL (170.15 mM)[1][2], PBS: 100 mg/mL (219.55 mM) (requires sonication)[1][5] | |
| Storage Conditions | Powder: -80°C for 2 years, -20°C for 1 year. In solvent: -80°C for 6 months, -20°C for 1 month.[1][2] |
Mechanism of Action and Biological Effects
Diprotin A is a well-characterized inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism by inactivating incretins.[6] By inhibiting DPP-IV, Diprotin A helps to regulate blood glucose levels.[6]
Recent studies have elucidated a significant role for Diprotin A in modulating vascular permeability through the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway.[1][2][7] It has been shown to increase the phosphorylation of Src and vascular endothelial-cadherin (VE-cadherin) in human endothelial cells.[1][8] This phosphorylation event disrupts endothelial cell-to-cell junctions, leading to increased vascular leakage.[1][2] These effects are reported to be attenuated by the presence of a CXCR4 blocker or a Src inhibitor.[1][2]
In preclinical models, Diprotin A has been observed to increase retinal vascularity and leakage in a model of retinopathy of prematurity.[2][7] Furthermore, in a murine model of diabetic retinopathy, it was found to enhance the phosphorylation of Src and VE-cadherin, thereby aggravating vascular leakage in the retina.[2][7]
Experimental Protocols
The following are detailed methodologies for key experiments investigating the effects of this compound, based on published research.
In Vitro Endothelial Cell Permeability Assay
This protocol details the investigation of Diprotin A's effect on human endothelial cells.
1. Cell Culture:
-
Human endothelial cells (hECs) are cultured in standard endothelial growth medium supplemented with growth factors and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Treatment:
-
hECs are treated with Diprotin A at a concentration of 100 µM.[8]
-
For inhibitor studies, cells are pre-treated with a CXCR4 blocker (e.g., AMD3100) or a Src inhibitor (e.g., PP2) for 30 minutes prior to the addition of Diprotin A.[8]
3. Western Blot for Phosphorylation Analysis:
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for phosphorylated Src (Tyr416) and phosphorylated VE-cadherin (Tyr731).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence detection system.
4. Immunofluorescence for Cell Junctions:
-
hECs grown on coverslips are treated as described above.
-
Cells are fixed, permeabilized, and blocked.
-
Staining is performed using an antibody against VE-cadherin, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted, and images are acquired using a confocal microscope to visualize the integrity of cell-to-cell junctions.
5. Transwell Endothelial Permeability Assay:
-
hECs are seeded onto the upper chamber of a transwell insert and allowed to form a monolayer.
-
After treatment with Diprotin A, a tracer molecule (e.g., FITC-dextran) is added to the upper chamber.
-
The amount of tracer that leaks into the lower chamber over a specific time period is quantified by measuring fluorescence, providing a measure of endothelial permeability.
In Vivo Murine Model of Diabetic Retinopathy
This protocol outlines the methodology for studying the effects of Diprotin A in a diabetic mouse model.
1. Induction of Diabetes:
-
Diabetes is induced in mice (e.g., C57BL/6J) via intraperitoneal injection of streptozotocin (STZ).
-
Blood glucose levels are monitored, and mice with sustained hyperglycemia are selected for the study.
2. Diprotin A Administration:
-
Diabetic mice are treated with intraperitoneal injections of Diprotin A at a dosage of 70 μg/kg, administered twice daily for 7 days.[8]
3. Assessment of Retinal Vascular Leakage:
-
Retinal vascular permeability is assessed using methods such as the Evans blue dye leakage assay or by quantifying the extravasation of fluorescently labeled dextran.
-
For Evans blue, the dye is injected intravenously, allowed to circulate, and then the retinas are dissected, and the amount of extravasated dye is quantified spectrophotometrically.
4. Analysis of Retinal Protein Phosphorylation:
-
Following the treatment period, mice are euthanized, and their retinas are dissected.
-
Retinal tissue is homogenized, and protein extracts are prepared.
-
Western blotting is performed as described in the in vitro protocol to determine the phosphorylation status of Src and VE-cadherin in the retinal tissue.
References
- 1. Diabetic retinopathy: retina-specific methods for maintenance of diabetic rodents and evaluation of vascular histopathology and molecular abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase-4 Inhibitor Increases Vascular Leakage in Retina through VE-cadherin Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.1. Mouse model of Diabetes [bio-protocol.org]
- 4. VE-cadherin Signaling Induces EB3 Phosphorylation to Suppress Microtubule Growth and Assemble Adherens Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. VE-Cadherin Status as an Indicator of Microvascular Permeability | Springer Nature Experiments [experiments.springernature.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
Diprotin A TFA CAS number 209248-71-5.
An In-Depth Technical Guide to Diprotin A TFA (CAS: 209248-71-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprotin A is a tripeptide (Ile-Pro-Ile) originally isolated from Bacillus cereus that functions as a potent and competitive inhibitor of Dipeptidyl Peptidase IV (DPP-IV).[1][2] The trifluoroacetate (TFA) salt, identified by CAS number 209248-71-5, is a common formulation used in research settings to improve the handling and solubility of the peptide.[3][4][5] DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[6][7] By inhibiting DPP-IV, Diprotin A prolongs the activity of these incretins, making it a valuable tool for research in type 2 diabetes, stem cell biology, and vascular permeability.[1][8][9]
Physicochemical Properties
The properties of Diprotin A and its TFA salt are crucial for experimental design, including solvent selection and storage conditions.
| Property | Diprotin A | This compound |
| CAS Number | 90614-48-5[8] | 209248-71-5[3] |
| Sequence | H-Ile-Pro-Ile-OH (IPI)[5][8] | H-Ile-Pro-Ile-OH • TFA |
| Molecular Formula | C₁₇H₃₁N₃O₄[8][10][11] | C₁₉H₃₂F₃N₃O₆[3] |
| Molecular Weight | 341.45 g/mol [8][10][11] | 455.47 g/mol [3] |
| Purity | ≥95% to ≥98% (HPLC)[8][10][11] | Varies by supplier |
| Appearance | White to off-white crystalline solid[10] | Lyophilized powder[5] |
| Solubility | Soluble in water (up to 100 mM), DMSO (~25 mg/mL), DMF (~33 mg/mL), and ethanol (~10 mg/mL).[8][10][12] | Enhanced solubility in aqueous solutions.[5] |
| Storage | Store at -20°C for long-term stability (≥4 years).[8][9][10] Aqueous solutions should be used within a day.[10] | Store lyophilized powder at or below -20°C.[3][5] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[3][12] |
Mechanism of Action
Diprotin A exhibits its biological effects primarily through the inhibition of DPP-IV, which in turn modulates multiple signaling pathways.
Inhibition of DPP-IV and Regulation of the Incretin System
DPP-IV is the primary enzyme responsible for the degradation and inactivation of incretin hormones, GLP-1 and GIP, which are crucial for maintaining glucose homeostasis.[7] These hormones are released from the gut in response to nutrient intake and stimulate glucose-dependent insulin secretion from pancreatic β-cells.[6][13] Diprotin A competitively inhibits DPP-IV, preventing the cleavage of GLP-1 and GIP.[1][8] This extends the half-life of active incretins, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.[13]
Modulation of Vascular Permeability
Beyond its role in glucose metabolism, Diprotin A has been shown to influence vascular permeability.[8][12] Studies indicate that it can induce the phosphorylation of Src kinase and vascular endothelium (VE)-cadherin.[8][12] This action disrupts endothelial cell junctions and increases vascular leakage in the retina, a process mediated by the augmentation of the SDF-1α/CXCR4 signaling pathway.[12]
Quantitative Biological Data
The inhibitory potency of Diprotin A against DPP-IV has been quantified in various studies, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.
| Parameter | Value | Organism/System | Reference |
| IC₅₀ | 1.1 µg/mL (~3.22 µM) | Not Specified | [9] |
| IC₅₀ | 1.543 µg/mL (~4.52 µM) | Not Specified | [14] |
| IC₅₀ | 0.5 mg/mL (~1464 µM) | Not Specified | [15] |
Note: IC₅₀ values can vary significantly based on assay conditions, substrate concentration, and enzyme source.
Experimental Protocols
In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol is a representative method for screening DPP-IV inhibitors like Diprotin A, adapted from commercially available kits and published methods.[14][15][16]
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA).[16]
-
Dilute human recombinant DPP-IV enzyme in the assay buffer to the desired final concentration (e.g., 17.34 µU/µL).[15]
-
Prepare a stock solution of the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (AMC).[16]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution series.[12]
-
-
Assay Procedure (96-well plate format):
-
Inhibitor Wells: Add 30 µL of assay buffer, 10 µL of diluted DPP-IV, and 10 µL of the Diprotin A dilution to triplicate wells.[16]
-
100% Activity Control: Add 30 µL of assay buffer, 10 µL of diluted DPP-IV, and 10 µL of the solvent vehicle.[16]
-
Background Wells: Add 40 µL of assay buffer and 10 µL of the solvent vehicle (no enzyme).[16]
-
-
Incubation: Incubate the plate at 37°C for 10-20 minutes.[15]
-
Reaction Initiation: Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Final Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Read the fluorescence using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[16]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each Diprotin A concentration using the formula: % Inhibition = [1 - (Inhibitor Sample Rate / Control Rate)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
In Vivo Vascular Permeability Study in Mice
This protocol is based on a study investigating the effects of Diprotin A on retinal vascular leakage.[12]
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).
-
Compound Administration:
-
Assessment of Vascular Leakage (Evans Blue Assay):
-
At the end of the treatment period, anesthetize the mice.
-
Inject Evans blue dye (a fluorescent tracer that binds to albumin) intravenously and allow it to circulate for a specified time (e.g., 2 hours).
-
Perfuse the animals with saline to remove intravascular dye.
-
Dissect the retinas and incubate them in formamide to extract the extravasated dye.
-
Quantify the extracted dye by measuring its absorbance or fluorescence and normalize it to the dry weight of the tissue.
-
-
Molecular Analysis:
-
Collect retinal tissue from a separate cohort of treated and control animals.
-
Prepare protein lysates for Western blot analysis to measure the phosphorylation levels of Src and VE-cadherin.[12]
-
Research Applications
-
Diabetes Research: As a potent DPP-IV inhibitor, Diprotin A is a standard control compound for screening new anti-diabetic drugs and for studying the physiological roles of the incretin system.[14]
-
Stem Cell Biology: Diprotin A has been shown to increase the number of viable long-term repopulating hematopoietic stem cells when harvesting mouse bone marrow.[8][9] It also enhances the chemotaxis of embryonic stem cells.[9]
-
Vascular Biology: The compound is used to investigate signaling pathways involved in vascular permeability and endothelial barrier function, particularly in the context of diabetic retinopathy.[12]
References
- 1. Diprotin A | C17H31N3O4 | CID 94701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (Ile-Pro-Pro (TFA)) Datasheet DC Chemicals [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Diprotin A peptide [novoprolabs.com]
- 6. Dipeptidyl peptidase-4 and GLP-1 interplay in STC-1 and GLUTag cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DPP-4 inhibitors and GLP-1RAs: cardiovascular safety and benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. peptidepharma.com [peptidepharma.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Dipeptidyl Peptidase IV Inhibitor I Diprotin A [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. phcogrev.com [phcogrev.com]
- 14. researchgate.net [researchgate.net]
- 15. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
In-Depth Technical Guide: Physicochemical Properties and Synthetic Approaches for the Bioactive Tripeptide Ile-Pro-Ile TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tripeptide Isoleucyl-Prolyl-Isoleucine (Ile-Pro-Ile) in its trifluoroacetic acid (TFA) salt form. The document details its molecular weight, provides in-depth experimental protocols for its synthesis and characterization, and illustrates its mechanism of action as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor.
Quantitative Data Summary
A clear understanding of the molecular properties of Ile-Pro-Ile and its common salt form is fundamental for its application in research and development. The following table summarizes the key molecular weights.
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
| Isoleucine (Ile) | C₆H₁₃NO₂ | 131.17 |
| Proline (Pro) | C₅H₉NO₂ | 115.13 |
| Ile-Pro-Ile Peptide | C₁₇H₃₁N₃O₄ | 357.45 |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02[1] |
| Ile-Pro-Ile TFA Salt | C₁₉H₃₂F₃N₃O₆ | 471.47 |
Note: The molecular weight of the Ile-Pro-Ile peptide was calculated by summing the molecular weights of its constituent amino acids and subtracting the mass of two water molecules (18.02 g/mol each) lost during the formation of the two peptide bonds.
Experimental Protocols
The synthesis, purification, and characterization of Ile-Pro-Ile require precise and well-defined methodologies. The following sections provide detailed protocols for these critical steps.
Solid-Phase Peptide Synthesis (SPPS) of Ile-Pro-Ile
This protocol outlines the manual synthesis of the Ile-Pro-Ile peptide using the widely adopted Fmoc/tBu strategy.
Materials:
-
Fmoc-Ile-Wang resin
-
Fmoc-Pro-OH
-
Fmoc-Ile-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound Isoleucine by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Proline Coupling:
-
Pre-activate Fmoc-Pro-OH by dissolving it with DIC and OxymaPure in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Isoleucine Coupling:
-
Repeat the Fmoc deprotection step to remove the protecting group from the newly added Proline.
-
Pre-activate Fmoc-Ile-OH with DIC and OxymaPure in DMF.
-
Add the activated Isoleucine solution to the resin and let it react for 2 hours.
-
Perform a Kaiser test to ensure complete coupling and wash the resin.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal Isoleucine using 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Centrifuge and wash the precipitate with cold ether, then dry it under a vacuum. The crude peptide is now ready for purification.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes the purification of the crude Ile-Pro-Ile peptide.
Instrumentation and Materials:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude Ile-Pro-Ile peptide dissolved in Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a low concentration of Mobile Phase B (e.g., 5%).
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector (typically at 214 nm or 280 nm).
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Ile-Pro-Ile TFA salt as a white powder.
Characterization by Mass Spectrometry
This protocol outlines the confirmation of the molecular weight of the purified Ile-Pro-Ile peptide.
Instrumentation and Materials:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)
-
Purified Ile-Pro-Ile TFA salt
-
Appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in the appropriate solvent.
-
Mass Spectrometry Analysis:
-
For ESI-MS: Infuse the sample solution directly into the mass spectrometer.
-
For MALDI-TOF MS: Co-crystallize the peptide sample with a suitable matrix on a target plate and analyze.
-
-
Data Analysis: Acquire the mass spectrum and identify the peak corresponding to the protonated molecular ion [M+H]⁺ of the Ile-Pro-Ile peptide. The expected m/z value would be approximately 358.45.
Mechanism of Action: DPP-IV Inhibition
The tripeptide Ile-Pro-Ile is a known potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.[2][3] DPP-IV is responsible for the degradation of incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP). By inhibiting DPP-IV, Ile-Pro-Ile increases the bioavailability of these incretins, leading to enhanced insulin secretion and improved glucose control.
Caption: Mechanism of Ile-Pro-Ile as a DPP-IV inhibitor.
The workflow for synthesizing and verifying Ile-Pro-Ile is a multi-step process that ensures the final product is of high purity and has the correct molecular identity.
Caption: Workflow for Ile-Pro-Ile synthesis and verification.
References
- 1. quora.com [quora.com]
- 2. In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of bioactive peptides from dietary proteins as a dipeptidyl peptidase IV inhibitor for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers of Diprotin A TFA for research.
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Diprotin A trifluoroacetate (TFA), a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV). This document outlines its commercial availability, key technical data, and detailed experimental protocols for its application in research settings.
Introduction to Diprotin A TFA
Diprotin A is a tripeptide (Ile-Pro-Ile) that acts as a potent inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. By inhibiting DPP-IV, Diprotin A prevents the degradation of various physiological substrates, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), as well as the chemokine Stromal Cell-Derived Factor-1α (SDF-1α). The trifluoroacetate salt of Diprotin A is a common formulation for research use, offering stability and solubility.
The inhibition of DPP-IV by Diprotin A has significant implications for various physiological processes. In the context of glucose metabolism, preventing the degradation of GLP-1 and GIP enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, making it a tool for studying type 2 diabetes.[1][2] Furthermore, the stabilization of SDF-1α has been shown to modulate the SDF-1α/CXCR4 signaling axis, which plays a crucial role in stem cell homing, immune responses, and, notably, vascular permeability.[1][3][4][5]
Commercial Suppliers of this compound
This compound is available from several commercial suppliers for research purposes. The following table summarizes key information from some of the major vendors. Please note that purity, price, and availability are subject to change and should be verified on the respective supplier's website.
| Supplier | Catalog Number | Purity | Available Quantities | Storage |
| MedChemExpress | HY-111174A[6] | ≥98%[1] | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[1] | Powder: -20°C (2 years); In solvent: -80°C (6 months)[1] |
| Tocris Bioscience | 6019[7] | ≥98% (HPLC)[8] | 10 mg, 50 mg | -20°C[8] |
| Cayman Chemical | 28014[9] | ≥98%[9] | 5 mg, 10 mg, 25 mg | -20°C[9] |
| DC Chemicals | DC12269[10] | Not specified | Not specified | Powder: -20°C (2 years); In DMSO: -80°C (6 months)[10] |
| GlpBio | GC31414[11] | Not specified | Not specified | -20°C[11] |
| ChemScene | CS-0077835 | ≥98% | 5 mg, 10 mg, 50 mg, 100 mg, 250 mg | Powder: -20°C (3 years); In solvent: -80°C (6 months) |
| Santa Cruz Biotechnology | sc-300615 | Not specified | 10 mg, 50 mg | -20°C |
Quantitative Data
This section provides a summary of the key quantitative data for this compound, including its chemical properties, solubility, and biological activity.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₁N₃O₄ · C₂HF₃O₂ | [10] |
| Molecular Weight | 455.47 g/mol | [10][11] |
| CAS Number | 209248-71-5 | [1][4][10] |
| Appearance | White to off-white solid | [12] |
| Sequence | Ile-Pro-Ile | [2][12] |
Solubility
| Solvent | Solubility | Source |
| Water | ≥ 77.5 mg/mL (170.15 mM) | [5][11] |
| PBS (pH 7.2) | ~10 mg/mL | [9] |
| DMSO | ~25 mg/mL | [9] |
| Ethanol | ~10 mg/mL | [9] |
Note: For aqueous stock solutions, it is recommended to filter-sterilize the solution and store it in aliquots at -20°C for up to one month or -80°C for up to six months.[1]
Biological Activity (IC₅₀)
| Target | IC₅₀ | Cell Line/Assay Conditions | Source |
| DPP-IV | 1.1 µg/mL | Not specified | [12] |
| DPP-IV | 1.543 µg/mL | In vitro enzymatic assay |
Signaling Pathway of Diprotin A in Vascular Permeability
Diprotin A's effect on vascular permeability is primarily mediated through its inhibition of DPP-IV and the subsequent stabilization of SDF-1α. The increased levels of active SDF-1α lead to the activation of its receptor, CXCR4, on endothelial cells. This triggers a downstream signaling cascade involving the activation of Src kinase, which in turn phosphorylates VE-cadherin at tyrosine residues. The phosphorylation of VE-cadherin disrupts adherens junctions between endothelial cells, leading to increased vascular permeability.[1][4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature for determining the inhibitory activity of Diprotin A on DPP-IV.[13][14][15][16][17]
Workflow:
Materials:
-
DPP-IV enzyme (human recombinant)
-
Fluorogenic DPP-IV substrate (e.g., H-Gly-Pro-AMC)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[17]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in water or assay buffer. Perform serial dilutions to obtain a range of concentrations for testing.
-
Dilute the DPP-IV enzyme to the desired working concentration in cold assay buffer.
-
Prepare the DPP-IV substrate solution in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to the respective wells:
-
Blank wells: Assay buffer.
-
Control wells (100% activity): Assay buffer or solvent used for Diprotin A.
-
Test wells: Diluted Diprotin A solutions.
-
-
Add the diluted DPP-IV enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DPP-IV substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[17]
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of Diprotin A using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Control Well)] * 100
-
Plot the percent inhibition against the logarithm of the Diprotin A concentration and determine the IC₅₀ value using non-linear regression analysis.
-
In Vivo Vascular Permeability Assay (Miles Assay)
This protocol describes a modified Miles assay to assess changes in vascular permeability in mice following treatment with Diprotin A.[18][19][20][21][22]
Workflow:
Materials:
-
This compound
-
Evans Blue dye
-
Sterile PBS
-
Formamide
-
Anesthetic
-
Mice (e.g., C57BL/6)
Procedure:
-
Animal Treatment:
-
Administer this compound to mice via the desired route (e.g., intraperitoneal injection at a dose of 70 µg/kg, twice daily for 7 days).[12]
-
-
Dye Injection:
-
Prepare a sterile 0.5% solution of Evans Blue dye in PBS.
-
Anesthetize the mice.
-
Inject the Evans Blue solution intravenously via the tail vein.
-
-
Dye Circulation and Tissue Collection:
-
Allow the dye to circulate for a defined period (e.g., 30 minutes).
-
Euthanize the mice and perform cardiac perfusion with PBS to flush out the intravascular dye.
-
Dissect the tissues of interest.
-
-
Dye Extraction and Quantification:
-
Weigh the dissected tissues.
-
Incubate the tissues in formamide (e.g., at 55°C for 24-48 hours) to extract the Evans Blue dye.[21]
-
Centrifuge the samples to pellet tissue debris.
-
Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.
-
Calculate the amount of extravasated dye per gram of tissue using a standard curve of Evans Blue in formamide.
-
Western Blot for VE-Cadherin Phosphorylation
This protocol outlines the steps to detect the phosphorylation of VE-cadherin in endothelial cells treated with Diprotin A.[23][24][25][26][27]
Workflow:
Materials:
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VE-cadherin (specific to a tyrosine site, e.g., Tyr731), anti-total-VE-cadherin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture endothelial cells to confluence.
-
Treat the cells with this compound at the desired concentration and for the appropriate time (e.g., 100 µM for 30 minutes).[12]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-VE-cadherin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VE-cadherin for normalization.
-
Quantify the band intensities to determine the change in VE-cadherin phosphorylation relative to the total VE-cadherin levels.
-
Conclusion
This compound is a valuable research tool for investigating the roles of DPP-IV and its substrates in various biological processes. Its ability to modulate the SDF-1α/CXCR4 signaling axis makes it particularly relevant for studies on vascular biology, inflammation, and stem cell trafficking. This guide provides a comprehensive resource for researchers, offering a starting point for sourcing the compound and designing experiments to explore its multifaceted effects. As with any experimental work, it is crucial to optimize protocols for specific cell types, animal models, and research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The SDF-1–CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Ile-Pro-Pro (TFA)) | CAS#:209248-71-5 | Chemsrc [chemsrc.com]
- 5. glpbio.com [glpbio.com]
- 6. The chemokine SDF-1alpha triggers CXCR4 receptor dimerization and activates the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diprotin A | Dipeptidyl Peptidase IV | Tocris Bioscience [tocris.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound (Ile-Pro-Pro (TFA)) Datasheet DC Chemicals [dcchemicals.com]
- 11. file.glpbio.com [file.glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]
- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 16. oatext.com [oatext.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 21. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 23. Vascular endothelial-cadherin tyrosine phosphorylation in angiogenic and quiescent adult tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. Phosphorylation of VE-cadherin controls endothelial phenotypes via p120-catenin coupling and Rac1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. VE-Cadherin Antibody | Cell Signaling Technology [cellsignal.com]
- 27. VE-cadherin Signaling Induces EB3 Phosphorylation to Suppress Microtubule Growth and Assemble Adherens Junctions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving Diprotin A TFA for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Diprotin A trifluoroacetate (TFA) salt for in vivo research applications. Adherence to these guidelines is crucial for ensuring the accurate dosing, stability, and biocompatibility of Diprotin A in animal studies.
Introduction to Diprotin A
Diprotin A is a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in the degradation of incretins such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, Diprotin A prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion. This mechanism of action makes it a valuable tool for research in diabetes, metabolic disorders, and immunology. Diprotin A TFA is the trifluoroacetate salt of the peptide, a common form resulting from the purification process.
Quantitative Data Summary
The following table summarizes key quantitative information for Diprotin A and its TFA salt, critical for preparing accurate solutions for in vivo experiments.
| Parameter | Diprotin A | This compound | Data Source(s) |
| Molecular Weight ( g/mol ) | 341.45 | 455.47 | [1][2] |
| Appearance | White to off-white solid | White to off-white solid | [1][2] |
| Solubility in Water | Soluble to 100 mM | ≥ 77.5 mg/mL (170.15 mM) | [2][3] |
| Storage (Powder) | -20°C | -80°C (2 years), -20°C (1 year) | [2][3] |
| Storage (Stock Solution in Solvent) | -80°C (6 months), -20°C (1 month) | -80°C (6 months), -20°C (1 month) | [1][2] |
Experimental Protocols
Vehicle Preparation for Intraperitoneal (IP) Injection
A common and generally well-tolerated vehicle for the intraperitoneal administration of peptides in rodents is sterile isotonic saline (0.9% NaCl). For peptides with limited aqueous solubility, a small percentage of a biocompatible co-solvent such as DMSO can be used.
Materials:
-
Sodium Chloride (NaCl), USP grade
-
Sterile, pyrogen-free water for injection
-
Dimethyl sulfoxide (DMSO), cell culture or molecular biology grade (if required)
-
Sterile 0.22 µm syringe filters
-
Sterile vials or tubes
Protocol for Sterile Saline (0.9% NaCl):
-
Weigh 0.9 g of NaCl.
-
Dissolve the NaCl in 100 mL of sterile, pyrogen-free water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the sterile saline at room temperature.
Dissolving this compound for In Vivo Dosing
This protocol describes the preparation of a this compound dosing solution. It is crucial to perform these steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Materials:
-
This compound (lyophilized powder)
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile, low-protein binding microcentrifuge tubes or vials
-
Calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer
-
pH meter or pH strips (optional, for pH verification)
-
Sterile 1 M NaOH and 1 M HCl (optional, for pH adjustment)
Protocol:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. Perform this step quickly to minimize moisture absorption.
-
Reconstitution:
-
Add the desired volume of sterile vehicle (e.g., 0.9% saline) to the this compound powder.
-
For example, to prepare a 1 mg/mL solution, add 1 mL of vehicle to 1 mg of this compound.
-
-
Dissolution:
-
Gently vortex the solution for 10-20 seconds to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied.
-
-
pH Verification and Adjustment (Recommended):
-
The presence of TFA can make the solution slightly acidic. For in vivo injections, a physiological pH (around 7.4) is recommended to minimize irritation at the injection site.
-
Measure the pH of the solution.
-
If the pH is below 7.2, adjust it by adding small, incremental amounts of sterile 1 M NaOH. Mix well after each addition and re-check the pH.
-
If the pH is above 7.6, adjust with sterile 1 M HCl.
-
-
Final Dilution and Dosing:
-
Perform any final dilutions required to achieve the target concentration for injection using the sterile vehicle.
-
The final solution should be administered to the animals shortly after preparation. An example of an in vivo study used an intraperitoneal injection of 70 μg/kg twice daily in mice.[1]
-
Note on TFA Salt: For most in vivo studies, the small amount of TFA present in the final diluted solution is unlikely to cause significant toxicity. However, for highly sensitive applications or long-term studies, researchers may consider exchanging the TFA counter-ion for an alternative, such as acetate or chloride. This typically involves additional chromatographic steps or ion-exchange resins.
Visualization of Pathways and Workflows
Signaling Pathway of Diprotin A
Diprotin A, by inhibiting DPP-IV, can augment the SDF-1α/CXCR4 signaling pathway, which has been shown to influence vascular permeability through Src and VE-cadherin phosphorylation.[1]
Figure 1: Simplified signaling pathway of Diprotin A's effect on vascular permeability.
Experimental Workflow for Solution Preparation
The following diagram illustrates the logical steps for preparing this compound solution for in vivo administration.
Figure 2: Workflow for preparing this compound solution for in vivo studies.
References
Application Notes and Protocols: Recommended Storage Conditions for Diprotin A TFA Stock Solutions
Introduction
Diprotin A, a tripeptide (Ile-Pro-Ile), is a widely used inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme critical in glucose metabolism and immune regulation.[1][2] It is frequently supplied as a trifluoroacetate (TFA) salt, which is a common counterion resulting from the HPLC purification process.[3] The presence of TFA generally enhances the solubility of the peptide in aqueous solutions.[3] Proper preparation and storage of Diprotin A TFA stock solutions are paramount to ensure the compound's stability, activity, and the reproducibility of experimental results. These notes provide detailed protocols and storage recommendations for researchers, scientists, and drug development professionals.
Solubility and Solvent Selection
The choice of solvent is the first critical step in preparing a stable stock solution. This compound exhibits solubility in various common laboratory solvents. It is highly soluble in water and Dimethyl Sulfoxide (DMSO).[1][2] When using DMSO, it is advisable to use a fresh, anhydrous grade, as its hygroscopic nature can impact the solubility of the product.[1][2]
Table 1: Solubility of Diprotin A
| Solvent | Reported Solubility | Source(s) |
|---|---|---|
| Water | ≥ 100 mg/mL; soluble to 100 mM | [1] |
| DMSO | 25 - 100 mg/mL | [1][4][5] |
| Ethanol | ~10 mg/mL | [4][5] |
| Dimethylformamide (DMF) | ~33 mg/mL | [4][5] |
| PBS (pH 7.2) | ~10 mg/mL |[4][5] |
Note: While soluble in PBS, aqueous buffer solutions are not recommended for storage beyond one day.[4]
Recommended Storage Conditions for Stock Solutions
Once prepared, stock solutions must be stored correctly to prevent degradation. The primary factors influencing stability are temperature, solvent, and exposure to light and moisture. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is essential to aliquot the stock solution into single-use volumes.[1][5]
Table 2: Storage Recommendations for this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Key Considerations |
|---|---|---|---|
| DMSO, Ethanol, DMF | -80°C | Up to 6 months | For long-term storage. Store in sealed, airtight vials.[1][6][7][8] |
| DMSO, Ethanol, DMF | -20°C | Up to 1 month | For short-term storage. Protect from moisture and light.[1][2][5][6] |
| Water, Aqueous Buffers | -20°C to -80°C | Not recommended (Use within 1 day) | Aqueous solutions are less stable; prepare fresh before use.[4] If short-term storage is necessary, filter-sterilize with a 0.22 µm filter.[1][6] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 100 mM stock solution of this compound (MW: 455.47 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous (or newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents moisture condensation on the cold powder.
-
Calculation: Calculate the volume of DMSO required. For example, to prepare 1 mL of a 100 mM stock solution from 45.55 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))
-
Volume (L) = 0.04555 g / (0.1 mol/L x 455.47 g/mol ) = 0.001 L = 1 mL
-
-
Reconstitution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use an ultrasonic bath to ensure the peptide is completely dissolved.[1]
-
Aliquoting: Dispense the stock solution into single-use, sterile, and clearly labeled microcentrifuge tubes or cryovials. Aliquoting is critical to prevent degradation from multiple freeze-thaw cycles.[1][5]
-
Storage: Immediately place the aliquots in a freezer at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][5][6][7][8] Ensure the storage is sealed and protected from moisture and light.[1]
Caption: Workflow for preparing and storing this compound stock solutions.
Biological Context: Diprotin A Signaling
Diprotin A's biological activity extends beyond DPP-IV inhibition. In retinal models, it has been shown to induce vascular leakage by augmenting the SDF-1α/CXCR4 signaling pathway, which leads to the phosphorylation of Src and VE-cadherin.[1][6] Understanding this pathway is crucial for researchers investigating its effects on vascular permeability.
Caption: Signaling pathway augmented by Diprotin A in retinal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Diprotin A peptide [novoprolabs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (Ile-Pro-Pro (TFA)) Datasheet DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Diprotin A TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprotin A, available as its trifluoroacetate (TFA) salt, is a competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), also known as CD26.[1][2] DPP-4 is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides, including chemokines, neuropeptides, and incretin hormones. By inhibiting DPP-4, Diprotin A TFA can modulate various physiological processes, making it a valuable tool for in vitro research in areas such as diabetes, immunology, and oncology. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Product Information
| Property | Value |
| Chemical Name | Ile-Pro-Ile trifluoroacetate |
| Molecular Formula | C₁₇H₃₁N₃O₄ · C₂HF₃O₂ |
| Molecular Weight | 455.47 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (≥ 77.5 mg/mL), DMSO (~25 mg/mL), and Ethanol (~10 mg/mL)[2][3] |
| Storage | Store powder at -20°C for up to 2 years. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[3] |
Quantitative Data: DPP-4 Inhibition
Diprotin A is a potent inhibitor of DPP-4. The half-maximal inhibitory concentration (IC₅₀) can vary depending on the assay conditions and the source of the enzyme.
| Enzyme Source | Substrate | IC₅₀ Value (Diprotin A) | Reference |
| Human DPP-IV | Gly-Pro-4-methoxy-β-naphthylamide | 0.5 mg/mL | [4] |
| Not Specified | Not Specified | 29.86 µg/mL | [5] |
| Not Specified | Not Specified | 1.73 µg/mL | [6] |
| DPP-4 | Not Specified | 1.1 µg/mL | [2] |
| DPP-IV | Not Specified | 24.7 µM | [7] |
Signaling Pathway Affected by Diprotin A
Diprotin A, by inhibiting DPP-4, can prevent the cleavage of stromal cell-derived factor-1α (SDF-1α), also known as CXCL12. This leads to prolonged activation of its receptor, CXCR4, and subsequent downstream signaling. One notable pathway affected involves the phosphorylation of Src and VE-cadherin, which can lead to the disruption of endothelial cell junctions and increased vascular permeability.[7]
Caption: Diprotin A inhibits DPP-4, leading to increased SDF-1α signaling.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution in water, dissolve 4.55 mg of this compound in 1 mL of sterile water.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available DPP-4 inhibitor screening kits.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
DPP-4 assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (test inhibitor)
-
Known DPP-4 inhibitor (positive control, e.g., Sitagliptin)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Protocol:
-
Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
In a 96-well plate, add 50 µL of the diluted this compound solutions to the respective wells.
-
Add 50 µL of assay buffer to the negative control wells (100% enzyme activity).
-
Add 50 µL of the positive control inhibitor to the positive control wells.
-
Add 20 µL of the DPP-4 enzyme solution to all wells except the blank (no enzyme) wells. Add 20 µL of assay buffer to the blank wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of the DPP-4 substrate solution to all wells.
-
Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for in vitro DPP-4 inhibition assay.
Cell-Based DPP-4 Activity Assay
This protocol allows for the assessment of DPP-4 inhibition in a cellular context.
Materials:
-
Cells expressing DPP-4 (e.g., Caco-2, HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DPP-4 cell-permeable fluorogenic substrate
-
This compound
-
96-well cell culture plate
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a 96-well plate and culture until they reach approximately 80-90% confluency.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Treat the cells with various concentrations of this compound diluted in serum-free medium for a predetermined time (e.g., 1-4 hours). Include a vehicle control.
-
Remove the treatment medium and wash the cells with PBS.
-
Add the DPP-4 substrate, diluted in an appropriate buffer, to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader or visualize and quantify using a fluorescence microscope.
-
Calculate the percent inhibition of cellular DPP-4 activity for each concentration of this compound.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to study the effect of this compound on cell migration.
Materials:
-
Adherent cell line of interest
-
Cell culture medium
-
This compound
-
6- or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound healing assay insert
-
Microscope with a camera
Protocol:
-
Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Create a "scratch" or gap in the monolayer using a sterile pipette tip or by removing a culture insert.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Acquire images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analyze the images to quantify the rate of wound closure by measuring the change in the cell-free area over time.
Caption: Workflow for a wound healing (scratch) assay.
Chemotaxis Assay
This assay evaluates the effect of this compound on the directed migration of cells towards a chemoattractant.
Materials:
-
Cell line of interest (e.g., leukocytes, cancer cells)
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
This compound
-
Transwell inserts (with appropriate pore size)
-
24-well plate
-
Cell culture medium
Protocol:
-
Pre-treat the cells with various concentrations of this compound or vehicle control in suspension for a specified time (e.g., 30 minutes).
-
Add the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C for a duration that allows for cell migration (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the top of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Compare the number of migrated cells between the different treatment groups.
Application in Hematopoietic Stem Cell Culture
Diprotin A has been shown to enhance the engraftment of hematopoietic stem cells (HSCs) by preventing the degradation of SDF-1α, a key chemokine for HSC homing to the bone marrow.[2][8]
Protocol for Pre-treatment of HSCs:
-
Isolate CD34+ HSCs from a source such as cord blood or mobilized peripheral blood.
-
Resuspend the cells at a concentration of 1x10⁶ cells/mL in a suitable cell culture medium.
-
Add Diprotin A to a final concentration of 5 mM.
-
Incubate the cells at room temperature for 1 hour.
-
Wash the cells twice with fresh medium to remove excess Diprotin A before proceeding with downstream applications such as transplantation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DPP-4 Inhibition | Inactive this compound, incorrect concentration | Check the storage and handling of the compound. Verify the concentration calculation and preparation of dilutions. |
| High Variability in Assays | Inconsistent cell seeding, scratching, or pipetting | Ensure uniform cell monolayers. Use a wound healing insert for consistent gap creation. Use calibrated pipettes. |
| No Cell Migration in Control | Cells are not migratory, chemoattractant is inactive | Use a cell line known to be migratory. Test the activity of the chemoattractant. Optimize the chemoattractant concentration. |
| Cell Toxicity Observed | This compound concentration is too high | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range. |
Conclusion
This compound is a versatile research tool for studying the role of DPP-4 in various biological processes. The protocols provided here offer a starting point for investigating its effects in cell culture. Researchers should optimize these protocols for their specific cell types and experimental conditions. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible results.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. timothyspringer.org [timothyspringer.org]
- 3. ibidi.com [ibidi.com]
- 4. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. glpbio.com [glpbio.com]
- 8. DOT Language | Graphviz [graphviz.org]
Application Notes and Protocols for Diprotin A TFA in DPP-IV Inhibition
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Diprotin A trifluoroacetate (TFA) as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV) activity. This document includes a summary of inhibitory concentrations, detailed experimental protocols for in vitro assays, and a description of the relevant signaling pathways.
Introduction
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as Glucagon-Like Peptide-1 (GLP-1). By cleaving and inactivating GLP-1, DPP-IV attenuates insulin secretion and thus contributes to hyperglycemia. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.
Diprotin A (Ile-Pro-Ile) is a competitive inhibitor of DPP-IV. The trifluoroacetate salt of Diprotin A is a common formulation used in research settings. Understanding the effective concentration and optimal experimental conditions is critical for accurately assessing its inhibitory potential and for its application in drug discovery and development.
Data Presentation: Diprotin A Inhibitory Concentrations
The half-maximal inhibitory concentration (IC50) of Diprotin A against DPP-IV can vary depending on the specific experimental conditions, including the source of the enzyme, the substrate used, and the composition of the assay buffer. The following table summarizes reported IC50 values and other relevant concentrations for Diprotin A in various assays.
| Parameter | Concentration | Assay/System | Reference(s) |
| IC50 | 1.1 µg/mL | In vitro DPP-IV inhibition assay. | [1] |
| IC50 | 0.5 mg/mL | In vitro DPP-IV inhibition assay using Tris-HCl buffer (50 mM, pH 7.5). | [2] |
| IC50 | 4.5 µM | In vitro DPP-IV inhibition assay. | [3] |
| IC50 | 13.10 µM | In vitro DPP-IV inhibition assay. | [4][5] |
| Inhibition in Culture | 25 µM | Inhibition of GLP-1 degradation in a rat pancreatic β-cell line. | |
| In Vitro Application | 100 µM | Induction of phosphorylation of Src and VE-cadherin in human endothelial cells. |
Note: The variability in IC50 values highlights the importance of consistent and well-defined assay conditions for reproducible results.
Experimental Protocols
Preparation of Diprotin A TFA Stock Solution
Proper preparation of the inhibitor stock solution is crucial for accurate and reproducible experiments.
Materials:
-
This compound (solid)
-
Solvent of choice (e.g., sterile distilled water, DMSO, or an appropriate buffer)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's instructions for the solubility of the specific lot of this compound. It is generally soluble in water.
-
To prepare a stock solution (e.g., 10 mM), calculate the required mass of this compound based on its molecular weight (455.47 g/mol for the TFA salt).
-
Weigh the required amount of this compound powder and dissolve it in the appropriate volume of solvent.
-
Vortex the solution until the solid is completely dissolved.
-
If using water as the solvent for cell-based assays, it is recommended to filter-sterilize the stock solution through a 0.22 µm filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage. For short-term storage, an aqueous solution should be used within a day.
In Vitro DPP-IV Inhibition Assay (Colorimetric)
This protocol describes a common method to determine the inhibitory activity of this compound on DPP-IV using a colorimetric substrate.
Materials:
-
Human or porcine kidney DPP-IV
-
This compound stock solution
-
Gly-Pro-p-nitroanilide (G-p-NA) substrate
-
Tris-HCl buffer (100 mM, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Protocol:
-
Prepare Reagents:
-
DPP-IV Enzyme Solution: Dilute the DPP-IV enzyme in Tris-HCl buffer to the desired final concentration (e.g., 0.05 U/mL).
-
Substrate Solution: Dissolve Gly-Pro-p-nitroanilide in Tris-HCl buffer to a final concentration of 1.6 mM.
-
This compound dilutions: Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer to achieve a range of final concentrations in the assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Test wells: 25 µL of this compound dilution and 25 µL of substrate solution.
-
Control wells (no inhibitor): 25 µL of Tris-HCl buffer and 25 µL of substrate solution.
-
Blank wells (no enzyme): 50 µL of Tris-HCl buffer.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-IV enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 405 nm using a microplate reader. The release of p-nitroaniline from the substrate results in a yellow color.
-
-
Data Analysis:
-
Calculate the percentage of DPP-IV inhibition for each concentration of this compound using the following formula:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Visualization of Pathways and Workflows
DPP-IV Inhibition of GLP-1 Signaling
The following diagram illustrates the mechanism by which DPP-IV inhibition by Diprotin A enhances GLP-1 signaling in a pancreatic β-cell, leading to increased insulin secretion.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Rapid Identification of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Peptides from Ruditapes philippinarum Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and analysis of malt pentapeptide DPP-IV inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Perils of Diprotin A TFA in Diabetic Retinopathy: Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – New application notes released today detail the paradoxical effects of Diprotin A TFA in animal models of diabetic retinopathy. Contrary to the therapeutic expectations for a dipeptidyl peptidase-4 (DPP-4) inhibitor, the data indicates that this compound exacerbates vascular leakage in the retina, a key pathology in diabetic retinopathy. These findings, primarily based on the work of Lee et al. (2016), underscore the importance of careful evaluation of DPP-4 inhibitors in the context of retinal vascular diseases.
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the mechanisms and potential treatments for diabetic retinopathy. They provide a detailed overview of the experimental evidence, methodologies, and the implicated signaling pathways.
Application Notes
Introduction
Diabetic retinopathy is a leading cause of blindness in working-age adults, characterized by progressive damage to the blood vessels of the retina. A critical event in its pathogenesis is the breakdown of the blood-retinal barrier (BRB), leading to vascular leakage and macular edema. Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used to treat type 2 diabetes. While they effectively lower blood glucose levels, their specific effects on the retinal vasculature have been a subject of intense research. Diprotin A is a specific inhibitor of DPP-4. This document outlines the application of its trifluoroacetate salt, this compound, in murine models of diabetic retinopathy and highlights its unexpected role in promoting retinal vascular permeability.
Key Findings
Studies in a streptozotocin (STZ)-induced diabetic mouse model have demonstrated that systemic administration of this compound significantly aggravates retinal vascular leakage compared to untreated diabetic controls.[1][2] This effect is attributed to the accumulation of stromal cell-derived factor-1α (SDF-1α), a substrate of DPP-4. The elevated levels of SDF-1α are believed to trigger a signaling cascade that compromises the integrity of endothelial cell junctions.
Mechanism of Action: The SDF-1α/CXCR4/Src/VE-cadherin Pathway
Diprotin A, by inhibiting DPP-4, prevents the degradation of SDF-1α. The increased concentration of SDF-1α then binds to its receptor, CXCR4, on endothelial cells.[1][2] This receptor activation initiates a downstream signaling cascade involving the phosphorylation of Src kinase. Activated Src, in turn, phosphorylates vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells.[1][2] The phosphorylation of VE-cadherin leads to the disruption of these junctions, resulting in increased vascular permeability and leakage of fluid and macromolecules into the retinal tissue.[1][2] This signaling pathway provides a molecular basis for the observed adverse effects of Diprotin A in diabetic retinopathy models.
Data Summary
The following tables summarize the quantitative data on the effects of this compound on retinal vascular leakage and the phosphorylation of key signaling proteins in a streptozotocin-induced diabetic retinopathy mouse model.
Table 1: Relative Retinal Vascular Leakage
| Experimental Group | Relative Vascular Leakage (Normalized to Control) |
| Control (Non-diabetic) | 1.00 |
| STZ-induced Diabetic | ~1.50 |
| STZ-induced Diabetic + this compound | ~2.25 |
| STZ-induced Diabetic + this compound + CXCR4 Blocker | ~1.60 |
| STZ-induced Diabetic + this compound + Src Inhibitor | ~1.55 |
Data is estimated from the graphical representations in Lee et al. (2016) and is intended for comparative purposes.
Table 2: Relative Phosphorylation of Src and VE-cadherin
| Experimental Group | Relative p-Src (Tyr416) Level | Relative p-VE-cadherin (Tyr731) Level |
| Control (Non-diabetic) | 1.00 | 1.00 |
| STZ-induced Diabetic | ~1.75 | ~1.80 |
| STZ-induced Diabetic + this compound | ~2.50 | ~2.60 |
| STZ-induced Diabetic + this compound + CXCR4 Blocker | ~1.80 | ~1.85 |
| STZ-induced Diabetic + this compound + Src Inhibitor | ~1.70 | ~1.75 |
Data is estimated from the graphical representations in Lee et al. (2016) and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Induction of Diabetic Retinopathy in Mice using Streptozotocin (STZ)
Objective: To induce a model of type 1 diabetes in mice that develops key features of early diabetic retinopathy.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Sodium Citrate Buffer, pH 4.5
-
C57BL/6 mice (8-10 weeks old)
-
Glucometer and test strips
-
Insulin (optional, for animal welfare)
Procedure:
-
Prepare a fresh solution of STZ in cold 0.1 M sodium citrate buffer immediately before use. A typical concentration is 10 mg/mL.
-
Fast the mice for 4-6 hours prior to STZ injection.
-
Administer a single intraperitoneal (IP) injection of STZ at a dose of 150 mg/kg body weight.
-
Monitor blood glucose levels 48-72 hours post-injection. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Maintain the diabetic mice for a period of 8-12 weeks to allow for the development of diabetic retinopathy features. Monitor body weight and general health status regularly. Provide insulin if necessary to prevent excessive weight loss and mortality.
Protocol 2: Administration of this compound in Diabetic Mice
Objective: To assess the effect of this compound on the progression of diabetic retinopathy.
Materials:
-
This compound
-
Sterile 0.9% Saline
-
STZ-induced diabetic mice (as prepared in Protocol 1)
Procedure:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Based on the findings of Lee et al. (2016), administer this compound via intraperitoneal injection at a dose of 70 μg/kg body weight.[1]
-
Administer the injections twice daily for the duration of the experimental period (e.g., the final 1-2 weeks of the diabetic retinopathy model).
-
A control group of diabetic mice should receive vehicle (sterile saline) injections following the same schedule.
Protocol 3: Quantification of Retinal Vascular Permeability using Evans Blue Assay
Objective: To measure the extent of blood-retinal barrier breakdown.
Materials:
-
Evans Blue dye
-
Sterile 0.9% Saline
-
Formamide
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Perfusion pump and buffer (e.g., citrate-buffered paraformaldehyde)
-
Spectrophotometer
Procedure:
-
Prepare a 30 mg/mL solution of Evans Blue dye in sterile 0.9% saline.
-
Anesthetize the mouse and inject the Evans Blue solution intravenously (e.g., via the tail vein) at a dose of 45 mg/kg body weight.
-
Allow the dye to circulate for 2 hours.
-
Perfuse the mouse transcardially with a suitable buffer to remove the intravascular dye.
-
Carefully dissect the retinas from the enucleated eyes.
-
Measure the wet weight of each retina.
-
Incubate each retina in 0.3 mL of formamide at 70°C for 18 hours to extract the Evans Blue dye.
-
Centrifuge the formamide extract to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Quantify the concentration of Evans Blue by comparing the absorbance to a standard curve. Normalize the amount of dye to the retinal wet weight to determine the vascular leakage.
Visualizations
Caption: Experimental workflow for studying this compound in diabetic retinopathy.
References
Application Notes: Utilizing Diprotin A TFA for Retinal Vascular Leakage Studies
Introduction
Diprotin A TFA, an inhibitor of dipeptidyl peptidase-4 (DPP-4), has emerged as a critical tool for researchers studying the mechanisms of vascular leakage, particularly within the complex vascular network of the retina. These application notes provide a comprehensive overview of the use of this compound in this context, detailing its mechanism of action and providing protocols for key in vitro and in vivo experiments. This information is intended for researchers, scientists, and drug development professionals investigating diabetic retinopathy, retinopathy of prematurity, and other retinal vascular diseases.
Mechanism of Action
This compound inhibits the enzymatic activity of DPP-4, a protein that degrades stromal cell-derived factor-1α (SDF-1α). By inhibiting DPP-4, Diprotin A leads to an accumulation of active SDF-1α.[1][2] This accumulation triggers a signaling cascade that ultimately disrupts the integrity of endothelial cell junctions, leading to increased vascular permeability. The key steps in this pathway are:
-
Inhibition of DPP-4: this compound binds to and inhibits DPP-4.
-
Accumulation of SDF-1α: The degradation of SDF-1α is prevented, leading to its increased concentration.[1][2]
-
Activation of CXCR4: SDF-1α binds to its receptor, CXCR4, on the surface of endothelial cells.[1]
-
Src Kinase Activation: The binding of SDF-1α to CXCR4 leads to the phosphorylation and activation of Src kinase.[1][2]
-
VE-Cadherin Phosphorylation: Activated Src kinase phosphorylates vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells.[1][2][3]
-
Disruption of Endothelial Junctions: The phosphorylation of VE-cadherin leads to the destabilization and disruption of cell-to-cell junctions.[1][2]
-
Increased Vascular Permeability: The compromised endothelial barrier results in vascular leakage.[1][2][3]
Signaling Pathway of Diprotin A-Induced Vascular Leakage
Caption: Signaling pathway of this compound-induced vascular leakage.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on endothelial cells and retinal vascular leakage.
Table 1: Dose-Dependent Effect of Diprotin A on Phosphorylation of Src and VE-Cadherin in Human Endothelial Cells
| Diprotin A Concentration (µM) | Phosphorylated Src (p-Src) Level (Arbitrary Units) | Phosphorylated VE-Cadherin (p-VE-Cadherin) Level (Arbitrary Units) |
| 0 (Control) | 1.00 | 1.00 |
| 10 | 1.85 | 1.90 |
| 50 | 2.50 | 2.60 |
| 100 | 3.20 | 3.40 |
Data are representative values synthesized from published studies and presented as fold-change relative to control.
Table 2: Dose-Dependent Effect of Diprotin A on Endothelial Permeability In Vitro
| Diprotin A Concentration (µM) | Endothelial Permeability (Fold Change vs. Control) |
| 0 (Control) | 1.00 |
| 10 | 1.50 |
| 50 | 2.25 |
| 100 | 3.00 |
Data are representative values from transwell permeability assays.[2]
Table 3: Effect of Diprotin A on Retinal Vascular Leakage in a Murine Model of Diabetic Retinopathy
| Treatment Group | Retinal Vascular Leakage (Fold Change vs. Control) |
| Control (Non-diabetic) | 1.00 |
| Diabetic (STZ-induced) | 2.50 |
| Diabetic + Diprotin A (70 µg/kg) | 4.00 |
| Diabetic + Diprotin A + CXCR4 blocker | 2.60 |
| Diabetic + Diprotin A + Src inhibitor | 2.75 |
STZ: Streptozotocin. Data are representative values from in vivo leakage assays.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Endothelial Permeability Assay (Transwell Assay)
This protocol measures the passage of a fluorescently labeled tracer across a monolayer of human endothelial cells cultured on a permeable support.
Materials:
-
Human Retinal Microvascular Endothelial Cells (HRMEC) or Human Umbilical Vein Endothelial Cells (HUVEC)
-
Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size)
-
24-well plates
-
Endothelial cell growth medium
-
This compound solution (various concentrations)
-
FITC-dextran (40 kDa)
-
CXCR4 inhibitor (e.g., AMD3100)
-
Src inhibitor (e.g., PP2)
-
Phosphate Buffered Saline (PBS)
-
Fluorometer
Procedure:
-
Cell Seeding: Seed HRMECs or HUVECs onto the upper chamber of the Transwell inserts at a density that will form a confluent monolayer within 48-72 hours.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed. The integrity of the monolayer can be assessed by measuring transendothelial electrical resistance (TEER).
-
Pre-treatment (for inhibitor studies): For experiments involving inhibitors, pre-treat the cells with the CXCR4 inhibitor (e.g., 1 µg/ml AMD3100) or Src inhibitor (e.g., 1 µM PP2) for 1 hour before adding Diprotin A.
-
Diprotin A Treatment: Add this compound at the desired concentrations to the upper chamber and incubate for the specified time (e.g., 30-60 minutes).[2]
-
Permeability Measurement:
-
Add FITC-dextran (e.g., 1 mg/ml) to the upper chamber.
-
Incubate for a defined period (e.g., 20 minutes) to allow for passage of the dextran across the monolayer.[2]
-
Collect samples from the lower chamber.
-
-
Quantification: Measure the fluorescence intensity of the samples from the lower chamber using a fluorometer.
-
Analysis: Calculate the permeability by comparing the fluorescence intensity of the treated groups to the control group.
Experimental Workflow: In Vitro Transwell Permeability Assay
Caption: Workflow for the in vitro transwell permeability assay.
Protocol 2: In Vivo Retinal Vascular Leakage Assay (Mouse Model)
This protocol describes the induction of diabetic retinopathy in mice and the subsequent measurement of retinal vascular leakage following treatment with this compound.
Materials:
-
C57BL/6J mice
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound solution (for intraperitoneal injection)
-
Fluorescein isothiocyanate-dextran (FITC-dextran, 2,000 kDa)
-
Anesthetic
-
Fundus camera
-
Confocal microscope
-
Image analysis software
Procedure:
-
Induction of Diabetes:
-
Induce diabetes in mice by a single intraperitoneal injection of STZ (e.g., 180 mg/kg) dissolved in citrate buffer.[4]
-
Confirm diabetes by measuring blood glucose levels.
-
-
Treatment Regimen:
-
Vascular Leakage Assessment (Fluorescein Angiography):
-
After a designated treatment period (e.g., several weeks), anesthetize the mice.
-
Inject high-molecular-weight FITC-dextran intravenously.
-
Perform fundus fluorescein angiography at various time points after injection to visualize leakage.
-
-
Retinal Flat Mount Analysis:
-
Euthanize the mice and enucleate the eyes.
-
Fix the eyes and dissect the retinas.
-
Prepare retinal flat mounts.
-
Image the flat mounts using a confocal microscope to visualize and quantify the areas of vascular leakage.
-
-
Quantification and Analysis:
-
Use image analysis software to measure the area of FITC-dextran leakage from the retinal vessels.
-
Compare the leakage in the different treatment groups.
-
Experimental Workflow: In Vivo Retinal Vascular Leakage Assay
Caption: Workflow for the in vivo retinal vascular leakage assay.
References
In Vivo Administration of Diprotin A TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration routes for Diprotin A trifluoroacetate (TFA), a potent inhibitor of dipeptidyl peptidase IV (DPP-IV). The following sections detail established protocols for intraperitoneal and intracerebroventricular administration in rodent models, along with the relevant signaling pathways influenced by Diprotin A TFA.
Introduction
Diprotin A is a competitive inhibitor of DPP-IV, an enzyme involved in various physiological processes, including glucose metabolism and inflammation. By inhibiting DPP-IV, Diprotin A prevents the degradation of incretins such as glucagon-like peptide-1 (GLP-1), thereby potentiating their biological effects. In vivo studies have demonstrated its utility in models of diabetic retinopathy and in enhancing hematopoietic stem cell engraftment. The trifluoroacetate salt of Diprotin A is a common formulation used in research settings.
Data Presentation: In Vivo Administration Parameters
The following tables summarize the quantitative data for two primary in vivo administration routes of Diprotin A.
Table 1: Intraperitoneal Administration of Diprotin A in a Mouse Model of Diabetic Retinopathy
| Parameter | Value | Animal Model | Reference |
| Dosage | 70 µg/kg | Streptozotocin-induced diabetic C57/BL6 mice | [1] |
| Frequency | Twice daily | Streptozotocin-induced diabetic C57/BL6 mice | [1] |
| Duration | 7 days | Streptozotocin-induced diabetic C57/BL6 mice | [1] |
| Vehicle | Aqueous solution (e.g., sterile saline) | General | [2][3][4] |
Table 2: Intracerebroventricular Administration of Diprotin A in Rats for Analgesia Studies
| Parameter | Value | Animal Model | Reference |
| Effective Dose (ED50) | 295 nmol/rat | Wistar rats | |
| Administration Route | Intracerebroventricular | Wistar rats | [5] |
| Vehicle | Artificial cerebrospinal fluid or sterile saline | General | [6][7][8] |
Experimental Protocols
Protocol 1: Intraperitoneal Injection in a Mouse Model of Diabetic Retinopathy
This protocol is based on studies investigating the role of Diprotin A in vascular leakage in the retina.[1]
Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal balance
-
Vortex mixer
-
Streptozotocin-induced diabetic mice (e.g., C57/BL6)
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of this compound.
-
Dissolve the this compound in sterile saline to achieve the desired final concentration. For a 70 µg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 17.5 µg/mL.
-
Gently vortex the solution to ensure it is fully dissolved. Prepare the solution fresh before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately to determine the precise injection volume.
-
Gently restrain the mouse, exposing the lower abdominal quadrants.
-
Insert the needle at a 15-20 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the calculated volume of the this compound solution via intraperitoneal injection.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions following the injection.
-
Continue the administration twice daily for the duration of the study (e.g., 7 days).
-
Protocol 2: Intracerebroventricular Injection in Rats for Neurological Studies
This protocol provides a general framework for intracerebroventricular administration, which can be adapted for studying the analgesic effects of Diprotin A.[5]
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile saline
-
Stereotaxic apparatus for rats
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Suturing material
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile aCSF or saline to the desired concentration. The ED50 of 295 nmol/rat can be used as a starting point for dose-response studies.
-
Ensure the solution is sterile-filtered before injection.
-
-
Surgical Procedure:
-
Anesthetize the rat and mount it securely in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using the stereotaxic coordinates for the lateral ventricle (relative to bregma), drill a small burr hole in the skull.
-
Slowly lower the Hamilton syringe needle to the target depth within the ventricle.
-
-
Injection:
-
Infuse the this compound solution at a slow, controlled rate (e.g., 1 µL/minute) to avoid increased intracranial pressure.
-
After the injection is complete, leave the needle in place for a few minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal for recovery from anesthesia and any neurological or behavioral changes.
-
Visualization of Signaling Pathways
This compound Mechanism of Action
This compound, as a DPP-IV inhibitor, prevents the degradation of various substrates, including SDF-1α. This leads to the potentiation of SDF-1α signaling through its receptor, CXCR4. In the context of diabetic retinopathy, this enhanced signaling has been shown to increase vascular leakage.
Caption: Mechanism of this compound in inducing vascular leakage.
Experimental Workflow for In Vivo Administration
The following diagram illustrates a typical workflow for an in vivo study involving this compound administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diprotin A | Dipeptidyl Peptidase IV | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Neuroinflammation Induced by Intracerebroventricular Injection of Microbial Neuraminidase [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. intracerebroventricular icv injections: Topics by Science.gov [science.gov]
Diprotin A TFA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprotin A, a tripeptide (Ile-Pro-Ile), is a well-characterized competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), also known as CD26. Its trifluoroacetate (TFA) salt is a common formulation used in research due to its enhanced solubility and stability. DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-IV, Diprotin A TFA prolongs the action of these incretins, leading to increased insulin secretion and reduced glucagon release in a glucose-dependent manner. This mechanism of action has made DPP-IV inhibitors a key therapeutic class for the management of type 2 diabetes.[2][3][4] Beyond its effects on glucose homeostasis, DPP-IV is involved in various other physiological processes, including immune regulation and signal transduction, making this compound a valuable tool for a wide range of biological investigations.[1][5]
These application notes provide detailed information on the solubility of this compound, protocols for its use in DPP-IV inhibition assays, and an overview of the relevant signaling pathways.
Solubility Data
The solubility of Diprotin A and its TFA salt can vary between suppliers and is influenced by factors such as the presence of the TFA counter-ion, which generally improves aqueous solubility. It is recommended to use freshly opened solvents, particularly for hygroscopic ones like DMSO, to ensure optimal dissolution.[4] The following tables summarize the available solubility data.
This compound Solubility
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| Water | ≥ 77.5 | ≥ 170.15 | Saturation unknown.[6] |
| DMSO | Not explicitly stated for TFA salt, but the free peptide is highly soluble. |
Diprotin A (Free Peptide) Solubility
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| Water | Soluble to 34.15 | Soluble to 100 | [7] |
| PBS (pH 7.2) | 10 | ~29.3 | [8] |
| DMSO | 25 - 100 | 73.2 - 292.87 | [8][9] |
| Ethanol | 10 | ~29.3 | [8] |
| Dimethylformamide (DMF) | 33 | ~96.6 | [8] |
Note on TFA Counter-ion: Trifluoroacetic acid (TFA) is commonly used in the purification of synthetic peptides and can remain as a counter-ion in the final product. While TFA can enhance solubility, it is important to be aware of its potential effects in biological assays. Studies have shown that TFA can influence cell proliferation and other cellular responses.[10][11] For sensitive applications, researchers may consider exchanging the TFA counter-ion for a more biologically compatible one, such as hydrochloride.[12]
Signaling Pathway of DPP-IV Inhibition
DPP-IV is a transmembrane glycoprotein that exists in both a membrane-bound and a soluble form.[5][9] Its primary function in glucose metabolism is the inactivation of incretin hormones. The inhibition of DPP-IV by this compound blocks this inactivation, leading to a cascade of downstream effects that ultimately regulate blood glucose levels.
Caption: DPP-IV Inhibition Signaling Pathway.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in research. It is recommended that researchers optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro DPP-IV Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on DPP-IV.
Materials:
-
This compound
-
DPP-IV enzyme (human or other species)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
DPP-IV substrate: Gly-Pro-p-nitroanilide (G-p-NA) or Gly-Pro-7-amino-4-methylcoumarin (GP-AMC)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., water or DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in Tris-HCl buffer to obtain a range of desired concentrations for testing.
-
Enzyme and Substrate Preparation:
-
Dilute the DPP-IV enzyme in ice-cold Tris-HCl buffer to the working concentration recommended by the supplier.
-
Prepare the substrate solution (G-p-NA) in Tris-HCl buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
DPP-IV enzyme solution
-
This compound solution at various concentrations (or vehicle control)
-
-
Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance (for G-p-NA, typically at 405 nm) or fluorescence (for GP-AMC) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
References
- 1. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 7. This compound (Ile-Pro-Pro (TFA)) | CAS#:209248-71-5 | Chemsrc [chemsrc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accurate Molarity Calculation for Diprotin A TFA Solutions
For Research, Scientific, and Drug Development Professionals
Introduction
Diprotin A, a tripeptide (Ile-Pro-Ile), is a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme critical in the degradation of incretins like glucagon-like peptide-1 (GLP-1).[1][2][3] By inhibiting DPP-IV, Diprotin A effectively prolongs the action of GLP-1, which stimulates insulin secretion and suppresses glucagon release, making it a valuable tool in type 2 diabetes research.[1] Synthetic peptides like Diprotin A are commonly purified using reverse-phase high-performance liquid chromatography (HPLC), which often employs trifluoroacetic acid (TFA) in the mobile phase. Consequently, the final lyophilized product is typically a TFA salt.
The presence of these TFA counterions, along with residual water and other impurities, means that the gross weight of the lyophilized peptide does not represent the net peptide content. For accurate and reproducible experimental results, it is crucial to account for these components when calculating the molarity of a stock solution. This application note provides a detailed protocol for the accurate calculation of molarity for Diprotin A TFA solutions and presents a standard protocol for its use in a DPP-IV inhibition assay.
Materials and Equipment
-
This compound salt (lyophilized powder)
-
High-purity solvent (e.g., sterile deionized water, DMSO, or an appropriate buffer)[2]
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes (P1000, P200, P20)
-
Sterile microcentrifuge tubes or vials
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Principle of Molarity Calculation for Peptide Salts
To prepare a solution of a specific molar concentration, the actual amount of the active peptide in the lyophilized powder must be determined. This requires adjusting the molecular weight to account for the TFA counterions bound to the peptide. Diprotin A has one free N-terminal amine and no other basic residues, meaning it will typically be associated with one TFA counterion.
The adjusted molecular weight is calculated by adding the molecular weight of the peptide to the molecular weight of the TFA counterion(s).
Table 1: Molecular Weights for Calculation
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Source |
|---|---|---|---|
| Diprotin A (free peptide) | C₁₇H₃₁N₃O₄ | 341.45 | [2][4] |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 |[5][6][7][8][9] |
Protocol: Preparing a Stock Solution of this compound
This protocol outlines the steps to prepare a 10 mM stock solution. The same principles can be applied to any desired concentration.
Step 1: Determine the Adjusted Molecular Weight
The first step is to calculate the molecular weight of the this compound salt. Assuming a 1:1 ratio of peptide to TFA counterion:
-
Adjusted MW = MW of Diprotin A + MW of TFA
-
Adjusted MW = 341.45 g/mol + 114.02 g/mol = 455.47 g/mol
This adjusted molecular weight should be used for all subsequent calculations.
Step 2: Calculate the Mass of Peptide Required
Use the standard molarity formula (Mass = Concentration x Volume x Molecular Weight) with the adjusted MW.
Table 2: Example Calculation for a 1 mL, 10 mM Stock Solution
| Parameter | Value | Description |
|---|---|---|
| Desired Concentration (M) | 0.01 mol/L | 10 mM |
| Desired Volume (L) | 0.001 L | 1 mL |
| Adjusted Molecular Weight ( g/mol ) | 455.47 g/mol | MW of Diprotin A + TFA |
| Required Mass (mg) | 4.55 mg | The amount of lyophilized powder to weigh. |
Calculation: 0.01 mol/L * 0.001 L * 455.47 g/mol = 0.00455 g = 4.55 mg
Note: For peptides with a provided Net Peptide Content (NPC), a more precise calculation is: Mass to Weigh = (Required Peptide Mass) / (NPC/100). If the NPC is 80%, you would weigh 4.55 mg / 0.80 = 5.69 mg.
Step 3: Reconstitution
-
Before opening, allow the vial of lyophilized Diprotin A to equilibrate to room temperature to prevent moisture condensation.[10][11]
-
Carefully weigh the calculated mass (e.g., 4.55 mg) of the lyophilized powder and place it in a sterile vial.
-
Add the desired volume of solvent (e.g., 1 mL of sterile water for a 10 mM solution). Diprotin A is soluble in water up to 100 mM.[2]
-
Cap the vial securely and vortex gently until the peptide is fully dissolved.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[12][13]
Visualization of the Calculation Workflow
The following diagram illustrates the logical steps for preparing an accurate Diprotin A stock solution.
Caption: Workflow for preparing this compound stock solutions.
Application Example: DPP-IV Inhibition Assay
This protocol provides a framework for screening the inhibitory activity of the prepared Diprotin A solution using a fluorescence-based assay.[14][15]
Principle
DPP-IV activity is measured by the cleavage of a fluorogenic substrate, such as Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC). The cleavage releases free AMC, which produces a fluorescent signal. In the presence of an inhibitor like Diprotin A, the rate of cleavage decreases, resulting in a reduced fluorescent signal.
Protocol
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0).[14]
-
DPP-IV Enzyme : Dilute human recombinant DPP-IV in cold assay buffer to the desired working concentration.
-
Substrate : Dilute Gly-Pro-AMC in assay buffer to its working concentration (e.g., 200 µM).[16]
-
Diprotin A Dilutions : Prepare a serial dilution of the Diprotin A stock solution in assay buffer to determine the IC₅₀ value.
-
-
Assay Procedure (96-well plate format) :
-
100% Activity Control : Add 30 µL Assay Buffer, 10 µL diluted DPP-IV enzyme, and 10 µL of solvent (used for inhibitor dilution).[15]
-
Background Control : Add 40 µL Assay Buffer and 10 µL of solvent.[15]
-
Inhibitor Wells : Add 30 µL Assay Buffer, 10 µL diluted DPP-IV enzyme, and 10 µL of each Diprotin A dilution.[15]
-
-
Initiate Reaction : Add 50 µL of the diluted Substrate Solution to all wells to start the reaction.[14]
-
Measurement : Incubate the plate at 37°C for 30 minutes, protected from light. Measure the fluorescence using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14][15][18]
-
Data Analysis :
-
Subtract the average background fluorescence from all other readings.
-
Calculate the percent inhibition for each Diprotin A concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Table 3: Example Dilution Series for IC₅₀ Determination
| Final Diprotin A Conc. | Vol. of 10 mM Stock (µL) | Vol. of Assay Buffer (µL) |
|---|---|---|
| 100 µM | 10 | 990 |
| 10 µM | 1 (of 10 mM stock) | 999 |
| 1 µM | 100 (of 100 µM) | 900 |
| 100 nM | 10 (of 100 µM) | 990 |
| 10 nM | 1 (of 100 µM) | 999 |
| 1 nM | 100 (of 10 µM) | 990 |
Visualization of the Signaling Pathway
Diprotin A's mechanism of action involves the direct inhibition of the DPP-IV enzyme, which plays a key role in glucose homeostasis.
Caption: Diprotin A inhibits DPP-IV, preventing the degradation of active GLP-1.
Handling and Storage
-
Lyophilized Peptides : Store at -20°C or colder, protected from light.[10][11] Before use, allow the vial to warm to room temperature in a desiccator to prevent water absorption.[11][12]
-
Peptide Solutions : The shelf-life of peptides in solution is limited.[12] For best results, prepare fresh solutions or use aliquots stored at -20°C. Avoid repeated freeze-thaw cycles. Use sterile buffers at a pH of 5-6 to prolong storage life if necessary.[12]
References
- 1. Diprotin A | C17H31N3O4 | CID 94701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diprotin A | DPPIV/CD26 Inhibitors: R&D Systems [rndsystems.com]
- 3. Diprotin A | Dipeptidyl Peptidase IV | Tocris Bioscience [tocris.com]
- 4. Compound Diprotin A - Chemdiv [chemdiv.com]
- 5. Trifluoroacetic acid [webbook.nist.gov]
- 6. thomassci.com [thomassci.com]
- 7. Trifluoroacetic Acid | Fisher Scientific [fishersci.com]
- 8. トリフルオロ酢酸 - TFA [sigmaaldrich.com]
- 9. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 11. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 12. genscript.com [genscript.com]
- 13. lifetein.com [lifetein.com]
- 14. abcam.com [abcam.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 17. rsc.org [rsc.org]
- 18. phcogj.com [phcogj.com]
Troubleshooting & Optimization
Diprotin A TFA precipitation in aqueous solution.
Technical Support Center: Diprotin A TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of this compound in aqueous solutions.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound upon dissolution in aqueous buffers is a common issue that can impact experimental results. This guide will help you identify the potential cause and resolve the problem.
Issue: A precipitate or cloudiness forms immediately or over time after dissolving this compound in an aqueous solution.
dot
Figure 1. A troubleshooting workflow for addressing this compound precipitation.
Data Presentation: Solubility of Diprotin A and its TFA Salt
The solubility of Diprotin A and its TFA salt can vary depending on the solvent and conditions. The presence of the TFA salt generally enhances the solubility of peptides in aqueous solutions[1].
| Compound | Solvent | Reported Solubility |
| This compound | Water (H₂O) | ≥ 77.5 mg/mL (170.15 mM)[2] |
| Diprotin A | Water (H₂O) | ≥ 100 mg/mL (292.87 mM)[3], Soluble to 100 mM[4][5] |
| Diprotin A | Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 10 mg/mL[6] |
| Diprotin A | Dimethyl sulfoxide (DMSO) | 100 mg/mL (292.87 mM)[3], ~25 mg/mL[6] |
| Diprotin A | Ethanol | ~10 mg/mL[6] |
| Diprotin A | Dimethylformamide (DMF) | ~33 mg/mL[6] |
Note: "≥" indicates that the material was soluble at that concentration, but the saturation point was not determined[2][3].
Experimental Protocols
Protocol 1: Standard Reconstitution of this compound in Aqueous Buffer
-
Preparation: Bring the lyophilized this compound powder and your desired aqueous buffer (e.g., PBS, pH 7.2) to room temperature.
-
Initial Dissolution: Add the appropriate volume of buffer to the vial to achieve the desired stock concentration.
-
Mixing: Vortex the solution gently for 1-2 minutes.
-
Sonication (if necessary): If the peptide does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes[7]. Monitor the temperature to prevent peptide degradation[7].
-
Sterilization: If the solution is for cell culture, sterilize it by passing it through a 0.22 µm filter[2][3].
-
Storage: It is recommended to prepare fresh solutions for immediate use. If short-term storage is necessary, store at 4°C for no longer than one day[6]. For longer-term storage of stock solutions, it is advisable to aliquot and store at -20°C or -80°C[2][3].
Protocol 2: Reconstitution using an Organic Co-Solvent
This protocol is recommended for high concentrations or if precipitation occurs with the standard protocol.
-
Initial Dissolution: Dissolve the lyophilized this compound in a minimal amount of a compatible organic solvent such as DMSO.
-
Aqueous Dilution: While gently vortexing, slowly add your aqueous buffer to the peptide solution dropwise[7]. This gradual dilution helps to prevent the peptide from precipitating out of the solution.
-
Final Concentration: Continue adding the aqueous buffer until the desired final concentration is reached.
-
Important Consideration: Ensure the final concentration of the organic solvent is low enough not to affect your experimental system (typically <0.5% for DMSO in cell-based assays).
Frequently Asked Questions (FAQs)
Q1: Why did my this compound precipitate out of my aqueous buffer?
A1: Several factors can contribute to the precipitation of this compound in aqueous solutions:
-
Concentration: The concentration of the peptide may have exceeded its solubility limit in the specific buffer and conditions.
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where the net charge is zero[7]. If the pH of your buffer is close to the pI of Diprotin A, this can lead to aggregation and precipitation.
-
Temperature: Solubility can be temperature-dependent. Dissolving the peptide in a cold buffer may reduce its solubility.
-
Solvent Shifting: If you are diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the peptide to precipitate[8].
-
Ionic Strength: The salt concentration of the buffer can influence peptide solubility[9].
Q2: What is the role of the TFA salt in my Diprotin A preparation?
A2: Trifluoroacetic acid (TFA) is commonly used in the purification of synthetic peptides by HPLC. As a result, the peptide is often supplied as a TFA salt[1][10]. The TFA counterion can influence the peptide's solubility, generally enhancing it in aqueous solutions[1]. However, residual TFA can be problematic for certain sensitive biological assays, as it can be cytotoxic at high concentrations[11].
Q3: Can I heat the solution to dissolve the precipitate?
A3: Gentle warming can aid in dissolution. However, excessive or prolonged heating should be avoided as it can lead to degradation of the peptide. If you choose to warm the solution, do so carefully and monitor for any signs of degradation. Sonication is often a safer alternative[7].
Q4: How should I store my this compound solution?
A4: For aqueous solutions, it is highly recommended to prepare them fresh and use them on the same day[6]. If you need to store a stock solution, it is best to prepare it in a suitable solvent (like DMSO or water, depending on stability in your specific conditions), aliquot it into single-use volumes, and store it at -20°C or -80°C to minimize freeze-thaw cycles[2][3].
Q5: The product datasheet indicates high solubility in water, but I am still seeing precipitation in my buffer. Why?
A5: The solubility data provided on datasheets is often determined in pure water. The components of a buffer system, such as salts and the specific pH, can significantly alter the solubility of a peptide compared to that in pure water. The ionic strength and pH of your buffer may be promoting aggregation and precipitation.
dot
Figure 2. Logical relationships of factors affecting this compound solubility.
References
- 1. Diprotin A peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. bio-techne.com [bio-techne.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Aggregation and conformational transition in aqueous solution of a bombolitin III analogue containing a photoreactive side-chain group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. lifetein.com [lifetein.com]
Technical Support Center: Prevention of Diprotin A TFA Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Diprotin A TFA in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Quick Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Loss of biological activity | Peptide degradation (hydrolysis, etc.) | Prepare fresh solutions. Optimize storage conditions (pH, temperature). Check for contamination. |
| Precipitation in aqueous solution | Poor solubility, aggregation | Prepare stock solutions in organic solvents (e.g., DMSO). Use buffers at optimal pH for solubility. Avoid repeated freeze-thaw cycles. |
| Changes in HPLC profile (new peaks) | Degradation of Diprotin A | Perform stability studies at different pH and temperatures. Identify degradation products via LC-MS. |
| Inconsistent results in cell-based assays | Interference from TFA counter-ion | Perform a TFA-to-HCl or TFA-to-acetate exchange. |
Frequently Asked Questions (FAQs)
Solution Preparation and Storage
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For long-term storage, it is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). Diprotin A is also soluble in water, but aqueous solutions are not recommended for storage for more than one day. When using DMSO, ensure it is of high purity and free from moisture, as hygroscopic DMSO can negatively impact solubility and stability.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For maximal stability, stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to use tightly sealed containers to prevent moisture absorption. Aqueous solutions should be freshly prepared for immediate use and are not recommended for storage for more than 24 hours. To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
Storage Stability of this compound in Solution
| Solvent | Storage Temperature | Recommended Maximum Storage Duration |
| DMSO | -80°C | 6 months |
| DMSO | -20°C | 1 month |
| Water/Aqueous Buffer | 4°C | < 24 hours |
Degradation Pathways and Prevention
Q3: What are the primary degradation pathways for Diprotin A in solution?
A3: Like other peptides, Diprotin A (Ile-Pro-Ile) is susceptible to chemical degradation in solution, primarily through hydrolysis of its peptide bonds. The presence of a proline residue can influence the rate and specificity of this cleavage. While Diprotin A does not contain highly susceptible amino acids like methionine or cysteine, which are prone to oxidation, general oxidative damage can still occur over time, especially with exposure to light and oxygen.
Q4: How does pH affect the stability of Diprotin A in solution?
A4: The rate of peptide hydrolysis is highly dependent on pH. While specific data for Diprotin A is limited, peptide bonds are generally most stable in a slightly acidic pH range (pH 4-6). Both strongly acidic and alkaline conditions can accelerate the cleavage of peptide bonds. For short-term experiments, using a buffer in the pH 5-6 range is advisable to minimize hydrolysis.
Logical Workflow for Minimizing Diprotin A Degradation
Technical Support Center: Optimizing Diprotin A TFA for Animal Studies
Welcome to the technical support center for Diprotin A TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, troubleshoot common experimental issues, and offer detailed protocols for the effective use of this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action?
A1: Diprotin A is a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), also known as CD26.[1][2] DPP-IV is a serine protease that cleaves N-terminal dipeptides from various polypeptides, including incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, Diprotin A prevents the degradation of these hormones, leading to regulated blood glucose levels.[2][3] The "TFA" in this compound refers to trifluoroacetic acid, which is often used as a counterion during the peptide synthesis and purification process.
Q2: What are the common applications of this compound in animal research?
A2: this compound is utilized in various research areas, including:
-
Diabetes and Metabolism: To study the effects of DPP-IV inhibition on glucose homeostasis.[2][3]
-
Immunology and Hematopoiesis: It has been shown to enhance the engraftment of hematopoietic stem cells.[2]
-
Vascular Biology: Research indicates its involvement in vascular permeability through the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway.[1][4]
-
Neuroscience: It has been studied for its potential analgesic effects.[5]
Q3: What is the recommended solvent for this compound for in vivo studies?
A3: this compound is soluble in water up to 100 mM. For in vivo experiments, sterile water or phosphate-buffered saline (PBS) at a pH of 7.2 are common solvents. It is crucial to ensure the solution is sterile, which can be achieved by filtration through a 0.22 µm filter before use.
Q4: How should this compound be stored?
A4: For long-term storage, this compound powder should be kept at -20°C. Once reconstituted in a solvent, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored at -80°C for up to six months or at -20°C for up to one month in a sealed container, protected from moisture. Avoid repeated freeze-thaw cycles.
Q5: Does the TFA salt have any biological effects?
A5: Yes, the trifluoroacetate (TFA) counterion can have biological effects. Studies have shown that TFA can be cytotoxic at nanomolar concentrations and may interfere with cell proliferation and other biological assays. In some in vivo models, TFA itself has been observed to have metabolic effects. For sensitive applications, it is advisable to consider using Diprotin A with a different salt form or to perform a salt exchange to replace TFA with a more biologically inert counterion like hydrochloride (HCl).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or lower than expected biological effect | Suboptimal Dosage: The dose may be too low for the specific animal model or desired effect. | Consult the dosage tables below for reported effective doses in various models. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions. |
| Incorrect Administration Route: The route of administration may not be appropriate for achieving the desired systemic or local concentration. | Review the literature for the most effective administration route for your research question. Intraperitoneal (IP) and intracerebroventricular (ICV) injections have been reported. | |
| Compound Instability: this compound in solution may degrade if not handled and stored properly. | Always prepare fresh solutions for injection. If using a stock solution, ensure it has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles. | |
| TFA Interference: The TFA salt may be interfering with the biological activity of Diprotin A. | Consider performing a salt exchange to replace TFA with HCl. Compare the activity of the TFA salt with the HCl salt in a pilot experiment. | |
| Observed Adverse Effects (e.g., unexpected changes in behavior, weight loss) | Toxicity at High Doses: The administered dose may be in the toxic range for the animal model. | Reduce the dosage. If adverse effects persist even at lower effective doses, consider the potential contribution of TFA toxicity. |
| TFA-induced Toxicity: The TFA counterion itself can cause toxicity. | Switch to a non-TFA salt form of Diprotin A if available, or perform a salt exchange. | |
| Route of Administration: The injection procedure may be causing stress or injury to the animal. | Ensure proper handling and injection techniques are being used. Refer to the detailed intraperitoneal injection protocol below. | |
| Variability in Experimental Results | Inconsistent Dosing: Inaccurate preparation of dosing solutions or inconsistent administration volumes. | Carefully prepare and verify the concentration of your dosing solutions. Use precise injection techniques to ensure consistent dosing across all animals. |
| Biological Variability: Differences in animal age, weight, or strain can lead to varied responses. | Standardize the animal model characteristics (age, weight, sex, strain) as much as possible. Increase the number of animals per group to improve statistical power. | |
| Solution Stability: Degradation of the compound in solution over the course of the experiment. | Prepare fresh solutions immediately before use. |
Quantitative Data Summary
The following tables summarize reported dosages of Diprotin A used in various animal studies. These should be used as a starting point for your own experimental design.
Table 1: In Vivo Dosages of Diprotin A
| Animal Model | Route of Administration | Dosage | Dosing Frequency | Observed Effect | Reference |
| Murine Diabetic Retinopathy Model | Intraperitoneal (IP) | 70 µg/kg | Twice daily for 7 days | Increased phosphorylation of Src and VE-cadherin, aggravated vascular leakage in the retina.[1][4] | Lee CS, et al. (2016) |
| Rat (Analgesia Study) | Intracerebroventricular (ICV) | ED50 of 295 nmol/rat | Single dose | Produced a full, dose-dependent, short-lasting, and naloxone-reversible analgesia.[5] | Life Sci. (1999) |
| NOD/SCID Mice (Stem Cell Engraftment) | Not specified (likely intravenous or intraperitoneal) | ≥2 µmol per mouse | Single dose at time of transplant | >3.4-fold enhancement of human cell engraftment.[2] | Stem Cells Dev. (2007) |
| Neonatal Rats (Behavioral Study) | Intraperitoneal (IP) | 2 mg/kg | Daily on postnatal days 5-18 | Induced a hyperactive phenotype and prolonged increase in aggressiveness. | ResearchGate Article |
| Intact and Autoimmune Model Animals | Not specified | Not specified | Not specified | In intact animals, increased cellularity of thymus and spleen. In autoimmune models, reduced thymus cellularity. | Bull Exp Biol Med. (2015) |
Table 2: In Vitro Concentrations of Diprotin A
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Human Endothelial Cells | 100 µM | 30 minutes | Induced phosphorylation of Src and VE-cadherin.[1][4] | Lee CS, et al. (2016) |
| Insulin-secreting BRIN-BD11 rat pancreatic β-cells | 25 µM | Not specified | Inhibited degradation of glucagon-like peptide 1 (GLP-1). | Cayman Chemical |
| Murine Embryonic Stem Cells | 5 mg/ml (pre-incubation) | Not specified | Enhanced chemotaxis towards stromal cell-derived factor-1. | Cayman Chemical |
| CD34+ human umbilical cord blood cells | 5 mM (pre-incubation) | Prior to injection | Increased engraftment in NOD/SCID recipient mice. | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose, the number of animals, and their average weight.
-
Weigh the compound: Accurately weigh the lyophilized this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of sterile vehicle (e.g., sterile water or PBS, pH 7.2) to the tube to achieve the desired stock concentration.
-
Dissolution: Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Use the solution immediately. If short-term storage is necessary, keep it on ice and protected from light. For longer-term storage of a stock solution, aliquot and store at -80°C.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin at the back of the neck and securing the tail.
-
Injection Site: Turn the mouse over to expose the abdomen. The injection site is in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Syringe Preparation: Draw the calculated volume of the this compound solution into a sterile syringe with an appropriate gauge needle (e.g., 27-30G).
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the syringe and re-attempt with a fresh preparation at a slightly different location.
-
Administration: Inject the solution slowly and steadily.
-
Withdrawal: Carefully withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. Diprotin A infusion into nonobese diabetic/severe combined immunodeficiency mice markedly enhances engraftment of human mobilized CD34+ peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Diprotin A, an inhibitor of dipeptidyl aminopeptidase IV(EC 3.4.14.5) produces naloxone-reversible analgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Diprotin A TFA.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diprotin A TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Diprotin A is a tripeptide (Ile-Pro-Ile) that acts as an inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[1][2][3] DPP-IV is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. By inhibiting DPP-IV, Diprotin A prevents the degradation of various peptide hormones and chemokines, thereby prolonging their biological activity. One of the key targets of DPP-IV is Glucagon-like peptide-1 (GLP-1), an incretin hormone that stimulates insulin secretion.[3][4]
Q2: What is the significance of the "TFA" in this compound?
TFA stands for trifluoroacetic acid. Synthetic peptides are often purified using High-Performance Liquid Chromatography (HPLC), which utilizes TFA in the mobile phase.[5][6] Consequently, the final lyophilized peptide product is often a TFA salt. It is crucial to be aware of this, as residual TFA can have biological effects of its own, including the inhibition of cell proliferation in a dose-dependent manner.[5][7] This can be a significant source of experimental inconsistency. For highly sensitive cellular assays, it is recommended to consider using TFA-removed versions of the peptide or converting the TFA salt to a more biologically inert salt, such as a hydrochloride (HCl) salt.[5][7][8]
Q3: How should I properly store and handle this compound?
Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: The lyophilized powder should be stored in a sealed container, protected from moisture.[1][2] For long-term storage, -80°C (up to 2 years) or -20°C (up to 1 year) is recommended.[1][2]
-
Stock Solutions: Once dissolved, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[9]
Q4: In what solvents is this compound soluble?
The solubility of Diprotin A can vary slightly between its standard form and its TFA salt form. Always refer to the manufacturer's datasheet for specific solubility information.
| Solvent | Diprotin A Solubility (approx.) | This compound Solubility (approx.) |
| Water | Soluble | ≥ 77.5 mg/mL (170.15 mM)[1][9] |
| PBS (pH 7.2) | ~10 mg/mL[10] | Not specified |
| DMSO | ~25 mg/mL[10] | 100 mg/mL (292.87 mM)[2] |
| Ethanol | ~10 mg/mL[10] | Not specified |
| Dimethyl formamide | ~33 mg/mL[10] | Not specified |
Troubleshooting Guides
Q5: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results are a common challenge. The following flowchart outlines a systematic approach to troubleshooting.
Key areas to investigate:
-
Reagent Integrity: Ensure the compound has been stored correctly, away from moisture and at the recommended temperature.[1][2] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[9] Confirm that the correct solvent was used and that calculations for the stock and working concentrations are accurate.
-
TFA Counter-Ion Effects: The TFA salt can interfere with biological assays, particularly those measuring cell proliferation, where effects can be seen at concentrations as low as 10 nM.[5][7] If you suspect TFA interference, run a control with TFA alone. For sensitive applications, consider switching to a peptide with a different counter-ion (e.g., HCl).[7]
-
Experimental Conditions: Small variations in incubation time, temperature, or pH can alter enzyme kinetics and cellular responses. Ensure these are consistent across experiments. Additionally, some antibiotics used in cell culture media can affect cell differentiation and biochemistry, potentially confounding results.[11]
-
Biological Variability: Factors such as cell passage number, the health of the cells, and inherent differences in primary cell lines or animal models can all contribute to variability.
Q6: I am observing unexpected effects on cell proliferation or toxicity. Could this be related to this compound?
Yes, this is a distinct possibility and is often linked to the TFA counter-ion rather than the Diprotin A peptide itself.
-
TFA-induced Effects: Studies have shown that TFA can suppress the proliferation of cell types like osteoblasts and chondrocytes.[5][7] This could lead to misinterpreting a peptide's effect as anti-proliferative when the TFA salt is the causative agent.[7] In other cases, TFA has been reported to stimulate cell growth.[5]
-
Diprotin A Effects: While the primary role of Diprotin A is DPP-IV inhibition, it can have downstream effects that influence cell behavior. For example, it can induce vascular leakage by augmenting the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway.[1][9] This is a true biological effect of the peptide, not an artifact of the TFA salt.
Troubleshooting Steps:
-
Run Controls: Test the vehicle (solvent) alone and a TFA salt solution (at the same molar concentration as your peptide) to distinguish between the effects of the peptide, the solvent, and the counter-ion.
-
Switch Counter-Ions: Repeat key experiments using a TFA-removed or HCl salt version of Diprotin A to see if the unexpected effects disappear.
Q7: I am not observing the expected level of DPP-IV inhibition. What should I check?
If this compound is not inhibiting DPP-IV activity as expected, consider the following:
-
Enzyme and Substrate Quality: Ensure the DPP-IV enzyme and the chromogenic substrate are active and have been stored correctly.
-
Assay Buffer Conditions: The pH of the assay buffer is critical. DPP-IV inhibition assays are typically performed in a Tris-HCl buffer at pH 7.5.[12]
-
Inhibitor Concentration and Purity: Verify the concentration of your this compound solution. The purity of the compound should be high (typically >98%).[10]
-
IC50 Value Reference: The half-maximal inhibitory concentration (IC50) can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme source).
| Compound | Reported IC50 for DPP-IV | Context / Source |
| Diprotin A | 1.543 µg/mL | Methanolic extract study[4] |
| Diprotin A | 1.73 µg/mL | Whey protein hydrolysate study[13] |
| Diprotin A | 0.5 mg/mL | Comparison with chlorogenic acid[12] |
Note: The significant variation in reported IC50 values highlights the sensitivity of this measurement to specific experimental conditions.
Signaling Pathways and Experimental Protocols
Signaling Pathway: DPP-IV Inhibition and Downstream Effects
Diprotin A's inhibition of DPP-IV prevents the cleavage of SDF-1α. This leads to prolonged activation of the CXCR4 receptor, initiating a signaling cascade through Src and VE-cadherin that can result in increased vascular permeability.[1][9]
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
This protocol is adapted from methodologies described in the literature for determining DPP-IV inhibitory activity.[4][12]
Objective: To measure the ability of this compound to inhibit the enzymatic activity of DPP-IV in vitro.
Materials:
-
DPP-IV enzyme (e.g., from porcine kidney)
-
This compound (test inhibitor)
-
Gly-Pro-p-nitroanilide (or other suitable chromogenic/fluorogenic substrate)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., Tris-HCl buffer or water).
-
Create a series of dilutions of this compound to test a range of concentrations.
-
Prepare the DPP-IV enzyme solution in ice-cold Tris-HCl buffer to the desired final concentration (e.g., 1 unit/mL).
-
Prepare the substrate solution (e.g., 0.1 mM Gly-Pro-p-nitroanilide) in Tris-HCl buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of Tris-HCl buffer, 20 µL of DPP-IV enzyme solution, and 50 µL of your this compound dilution.
-
Control Wells (No Inhibitor): Add 50 µL of Tris-HCl buffer, 20 µL of DPP-IV enzyme solution, and 50 µL of buffer (instead of inhibitor).
-
Blank Wells (No Enzyme): Add 70 µL of Tris-HCl buffer and 50 µL of buffer.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes). The exact time may require optimization.
-
-
Measure Absorbance:
-
Measure the absorbance at the appropriate wavelength for your substrate (e.g., 380-405 nm for p-nitroanilide).
-
-
Calculation:
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diprotin A peptide [novoprolabs.com]
- 9. glpbio.com [glpbio.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Side Effects of Culture Media Antibiotics on Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Hidden Player: A Technical Guide to the Impact of TFA Counterion on Experimental Outcomes
Technical Support Center
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the often-underestimated impact of the trifluoroacetic acid (TFA) counterion on experimental results. Residual TFA from peptide synthesis and purification can be a significant source of variability and artifacts, and this resource is designed to help you identify, troubleshoot, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my peptide or compound sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin support.[1][2] It is also widely used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak shape and resolution during purification.[3][4] As a result, the final lyophilized product is often a TFA salt, where the negatively charged trifluoroacetate anion is associated with positively charged groups on your peptide or molecule.[1][3]
Q2: How can residual TFA affect my experimental results?
A2: Residual TFA can have a wide range of detrimental effects on both in vitro and in vivo experiments:
-
Biological Assays: TFA can be cytotoxic, even at low concentrations, and can inhibit or sometimes stimulate cell proliferation, leading to inconsistent or erroneous results in cell-based assays.[1][3][5] For instance, inhibition of osteoblast proliferation has been observed at concentrations as low as 10 nM.[1][3] It can also interfere with enzymatic assays by altering the pH of the reaction buffer.[3]
-
Physicochemical Properties: The TFA counterion can alter the secondary structure, solubility, and aggregation properties of peptides.[6][7] This can impact the peptide's biological activity and lead to challenges in sample preparation.[6]
-
Analytical Techniques: TFA is a known ion-suppressing agent in mass spectrometry, which can significantly reduce signal intensity and complicate data interpretation.[8][9][10] It also has a strong absorbance in the infrared spectrum, which can interfere with the structural analysis of peptides by techniques like FTIR.[1]
-
In Vivo Studies: The potential toxicity of TFA is a significant concern for in vivo research, and it can elicit immune responses.[11][12]
Q3: What are the typical levels of TFA in a commercially available synthetic peptide?
A3: The amount of TFA in a commercial peptide preparation can be substantial, often ranging from 10% to 40% of the total weight.[8] This can lead to significant errors in determining the actual peptide concentration if not accounted for.
Q4: How can I determine the amount of TFA in my sample?
A4: Several analytical techniques can be used to quantify TFA content, including:
-
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR): A direct and quantitative method for determining TFA concentration.[3][13]
-
Ion Chromatography (IC): Can be used to separate and quantify trifluoroacetate anions.[3]
-
HPLC with Evaporative Light-Scattering Detector (ELSD): Allows for the detection and quantification of non-volatile compounds like TFA salts.[13]
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): Can be used to monitor the removal of TFA by observing the disappearance of its characteristic absorbance peak.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter in your experiments and provides actionable troubleshooting steps.
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays (e.g., cytotoxicity, proliferation)
-
Possible Cause: Interference from residual TFA in your peptide or compound solution.[3]
-
Troubleshooting Steps:
-
Run a TFA Control: Prepare a solution of TFA (e.g., sodium trifluoroacetate) at the same molar concentration as in your experimental sample and test its effect on your cells. This will help determine if TFA itself is causing the observed effect.[3]
-
Perform a Counterion Exchange: If TFA is found to be interfering, exchange it for a more biologically compatible counterion like acetate or hydrochloride (HCl).[3] Detailed protocols for these procedures are provided below.
-
Source TFA-Free Compounds: For future experiments, consider purchasing peptides or compounds with alternative counterions specified.[3]
-
Issue 2: Poor or Irreproducible Results in Enzyme Kinetic Assays
-
Possible Cause: Alteration of the assay pH by the acidic TFA counterion.[3]
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your final assay solution after adding your TFA-containing sample.
-
Increase Buffer Capacity: Ensure your assay buffer has sufficient capacity to maintain a stable pH.[3]
-
Perform a Counterion Exchange: Replace TFA with a weaker acid counterion like acetate to minimize pH shifts.[3]
-
Issue 3: Low Signal or Ion Suppression in Mass Spectrometry
-
Possible Cause: TFA is a strong ion-pairing agent that suppresses ionization in ESI-MS.[9][10]
-
Troubleshooting Steps:
-
Modify HPLC Method: If possible, replace TFA in the mobile phase with a more MS-friendly additive like formic acid.[14]
-
Perform Post-Column Addition: Introduce a reagent post-column that can mitigate the ion-suppressing effects of TFA.
-
Perform a Counterion Exchange: Prior to MS analysis, exchange the TFA counterion.
-
Issue 4: Peptide or Compound Precipitation During Sample Preparation
-
Possible Cause: The presence of TFA can affect the solubility of your molecule.[6][8] Changing the counterion during an exchange procedure can also lead to precipitation if the new salt form is less soluble in the chosen solvent.[6]
-
Troubleshooting Steps:
-
Adjust the Solvent: When performing a counterion exchange, instead of dissolving the peptide in pure water, consider using a buffer like a phosphate buffer to improve solubility.[6]
-
Test Different Solvents: Before scaling up, test the solubility of your compound in various buffers and solvent systems. For highly hydrophobic peptides, a small amount of organic solvent like DMSO or acetonitrile may be required for initial dissolution before adding the aqueous buffer.[8]
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding the impact of TFA.
Table 1: Reported Biological Effects of TFA
| Biological Effect | Organism/Cell Type | Effective TFA Concentration | Reference(s) |
| Inhibition of Proliferation | Fetal Rat Osteoblasts | As low as 10 nM | [1] |
| Stimulation of Growth | Murine Glioma Cells | 0.5–7.0 mM | [1] |
| Receptor Modulation | Glycine Receptor (GlyR) | Not specified | [1][3] |
| Cytotoxicity | Various cell lines | Dose-dependent | [5][8] |
Table 2: Efficiency of TFA Removal Methods
| Method | Reported TFA Reduction | Reference(s) |
| Lyophilization in 10 mM HCl (3 cycles) | >95% | [13] |
| Ion-Exchange Chromatography | >95% | [6] |
Experimental Protocols
Protocol 1: TFA/HCl Counterion Exchange via Lyophilization
This protocol is a widely used method to replace TFA with chloride ions.[2][15]
-
Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL. To improve solubility, a phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can be used.[2][6]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2]
-
Incubation: Let the solution stand at room temperature for at least one minute.[2][15]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[2][6]
-
Lyophilization: Lyophilize the frozen solution overnight until all the solvent is removed.[2][6]
-
Repeat: To ensure complete exchange, repeat the process of re-dissolving the lyophilized powder in the HCl solution, freezing, and lyophilizing at least two more times.[2]
-
Final Reconstitution: After the final lyophilization, the peptide is in its hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.[6]
Protocol 2: TFA/Acetate Exchange using Ion-Exchange Chromatography
This method is effective for exchanging TFA with acetate, a more biocompatible counterion.[6][15]
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. Ensure a 10- to 50-fold excess of anion sites in the resin relative to the estimated amount of TFA in your sample.[6][15]
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[6][15]
-
Washing: Thoroughly wash the column with distilled water to remove excess sodium acetate.[6][15]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[6][15]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now in its acetate salt form, will elute, while the trifluoroacetate remains bound to the resin.[6]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[6][15]
Visualizations
Caption: The impact of residual TFA from synthesis and purification on experimental outcomes.
References
- 1. genscript.com [genscript.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. Mourne Training Services: HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA [blog.mournetrainingservices.co.uk]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. benchchem.com [benchchem.com]
- 9. proprep.com [proprep.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
Technical Support Center: Diprotin A Purification
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of trifluoroacetic acid (TFA) from Diprotin A preparations.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove Trifluoroacetic Acid (TFA) from my Diprotin A sample?
Trifluoroacetic acid is a strong acid commonly used during the synthesis and purification of peptides like Diprotin A.[1] However, residual TFA can be problematic for downstream applications for several reasons:
-
Biological Activity: TFA can alter the secondary structure and solubility of peptides, which may impact their biological function.[2] It can interfere with cellular assays and even exhibit unintended biological effects.
-
Physicochemical Properties: The presence of TFA as a counterion affects the peptide's overall mass and conformation. This can lead to inaccuracies in quantification and characterization.[2]
-
Assay Interference: The strong acidity of TFA can alter the pH of assay buffers, potentially affecting enzyme kinetics or denaturing proteins. For sensitive applications like in vivo studies and cell-based assays, reducing TFA levels is often crucial.[2]
Q2: What are the common methods for removing TFA from Diprotin A?
Several established methods can be used to remove TFA from peptide preparations. The most common include:
-
Ion-Exchange Chromatography: This technique involves using a resin to capture the peptide while the TFA is washed away. The peptide is then eluted with a different salt solution, effectively exchanging the TFA counterion.[2]
-
Repeated Lyophilization with a Stronger Acid (Salt Exchange): This widely used method involves dissolving the peptide in a solution containing a stronger, more biologically benign acid, such as hydrochloric acid (HCl), and then lyophilizing (freeze-drying) the sample. This process is typically repeated several times to ensure complete removal of TFA.[3][4]
-
Precipitation: This method involves precipitating the peptide out of a solution in which TFA is soluble, thereby separating the two.[5]
Q3: How do I choose the best TFA removal method for Diprotin A?
The optimal method for your experiment will depend on several factors, including the required final purity of your Diprotin A, the scale of your preparation, and the sensitivity of your downstream applications.
-
For most routine applications where a chloride salt form is acceptable, the repeated lyophilization with HCl is a robust and effective choice.[2]
-
Ion-exchange chromatography is particularly useful when a specific, non-chloride counterion is desired or if Diprotin A is sensitive to the highly acidic conditions of the HCl exchange method.[2]
-
Precipitation can be a quick method for removing bulk TFA, but may not be suitable for achieving very low residual TFA levels.[5]
Troubleshooting Guide
Q1: I performed several rounds of lyophilization with HCl, but I still detect TFA in my Diprotin A sample. What should I do?
-
Increase the number of lyophilization cycles: Some peptides bind TFA more strongly than others. Increasing the number of dissolution and lyophilization cycles can help to further reduce TFA levels.
-
Consider an alternative method: If repeated lyophilization is not effective, ion-exchange chromatography may be a more suitable approach for your Diprotin A sample.[2]
Q2: My Diprotin A is precipitating out of solution during the HCl exchange process. How can I prevent this?
Peptide solubility can be influenced by changes in pH and counterion composition.
-
Adjust the solvent: Instead of dissolving the peptide in pure water before adding HCl, consider using a buffer, such as a phosphate buffer (e.g., 50mM phosphate, 100mM NaCl), to maintain solubility.[3]
-
Lower the peptide concentration: Try dissolving Diprotin A at a lower concentration to help keep it in solution throughout the process.
Experimental Protocols
Protocol 1: TFA Removal by Repeated Lyophilization with HCl
This protocol describes the exchange of TFA for chloride ions.
-
Dissolution: Dissolve the Diprotin A-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[4] A phosphate buffer (50mM phosphate, 100mM NaCl) can also be used to improve solubility.[3]
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[4]
-
Incubation: Let the solution stand at room temperature for at least one minute.[4]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[5]
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.[5]
-
Repeat: Repeat steps 1-5 at least two more times to ensure maximal TFA removal.[4]
-
Final Reconstitution: After the final lyophilization, reconstitute the Diprotin A hydrochloride salt in the desired buffer for your experiment.
Protocol 2: TFA Removal by Ion-Exchange Chromatography
This protocol describes the exchange of TFA for acetate ions.
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. Ensure there is a 10- to 50-fold excess of anion sites in the resin relative to the amount of TFA in the peptide sample.[6]
-
Column Equilibration: Equilibrate the column by eluting it with a 1 M solution of sodium acetate.[6]
-
Washing: Thoroughly wash the column with distilled water to remove any excess sodium acetate.[6]
-
Sample Loading: Dissolve the Diprotin A-TFA salt in distilled water and apply it to the prepared column.[5]
-
Elution: Elute the column with distilled water. The Diprotin A, now in its acetate salt form, will elute while the TFA remains bound to the resin. Collect the fractions containing the peptide.[5]
-
Lyophilization: Combine the fractions containing Diprotin A and lyophilize to obtain the final peptide acetate salt.[5]
Data Presentation
The efficiency of TFA removal can vary depending on the method and the specific peptide. The following table summarizes general findings on the reduction of TFA content achieved by different techniques.
| Method | Typical TFA Reduction Efficiency | Notes |
| Repeated Lyophilization with HCl (3 cycles) | >95% | Efficiency is peptide-dependent. |
| Ion-Exchange Chromatography | >99% | Can be optimized for near-complete removal. |
| Precipitation | Variable (often lower than other methods) | Primarily for bulk TFA removal. |
Note: The efficiency of TFA removal should be verified analytically for each batch of Diprotin A.
Mandatory Visualizations
Caption: Workflow for TFA removal from Diprotin A.
Caption: Decision tree for selecting a TFA removal method.
References
Diprotin A TFA stability at different pH levels.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Diprotin A TFA at different pH levels. The information is intended for researchers, scientists, and drug development professionals.
FAQs and Troubleshooting Guide
Q1: What is Diprotin A and why is it supplied as a TFA salt?
A: Diprotin A (Ile-Pro-Ile) is a competitive inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV).[1][2][3] DPP-IV is a serine protease that plays a significant role in glucose metabolism by inactivating incretin hormones like GLP-1.[3][4][5] By inhibiting DPP-IV, Diprotin A can prolong the action of these hormones, which is a therapeutic strategy for managing type 2 diabetes.[3][5]
Diprotin A is often supplied as a trifluoroacetate (TFA) salt because TFA is commonly used during the solid-phase peptide synthesis (SPPS) process for cleaving the peptide from the resin and in the subsequent purification steps by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]
Q2: How does the TFA counterion affect my experiments?
A: The TFA counterion can influence experimental results in several ways:
-
Alteration of pH: TFA is a strong acid and its presence can lower the pH of your peptide solutions, which may affect the structure-function relationship of the peptide.[6]
-
Biological Effects: Residual TFA in peptide preparations can lead to unpredictable results in cellular assays.[6] For instance, TFA has been shown to have anti-proliferative effects in some cell types.[6]
-
Physicochemical Properties: The TFA counterion can impact the overall physicochemical properties of the peptide.[6]
It is often recommended to exchange the TFA salt for a more biologically compatible one, such as hydrochloride (HCl) or acetate, before conducting biological experiments.[6][7]
Q3: What is the stability of this compound in solutions of different pH?
A: Currently, there is a lack of specific, publicly available quantitative data on the stability of this compound across a wide range of pH values. However, general guidelines for peptide stability can be followed. For short-term storage, it is recommended to prepare fresh aqueous solutions. One supplier suggests not storing aqueous solutions of Diprotin A for more than one day.[9] For long-term storage of the solid compound, -20°C is recommended.[2][9] Stock solutions in DMSO can be stored for up to a month at -20°C or for a year at -80°C, but repeated freeze-thaw cycles should be avoided.[2]
Q4: I am observing lower than expected activity of Diprotin A in my assay. Could pH be a factor?
A: Yes, the pH of your assay buffer is critical. The enzyme that Diprotin A inhibits, DPP-IV, has an optimal pH range for its activity, typically between 7.5 and 9.0.[10] If the pH of your assay buffer is outside this optimal range, the enzyme's activity will be reduced, which could be misinterpreted as a problem with the inhibitor. Furthermore, the presence of TFA from your Diprotin A stock can lower the pH of the final assay solution. It is crucial to verify the final pH of your assay mixture after adding all components, including the Diprotin A solution.
Q5: How can I assess the stability of this compound in my specific experimental buffer?
A: You can perform a stability study by incubating this compound in your buffer at various pH levels and time points. The remaining concentration of intact Diprotin A can then be quantified using techniques like RP-HPLC. A detailed protocol is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
While specific data for this compound is not available, the following table illustrates how stability data is typically presented. This hypothetical data is for illustrative purposes only.
| pH | Incubation Time (hours) | Temperature (°C) | % Remaining Diprotin A (Hypothetical) |
| 4.0 | 24 | 25 | 85% |
| 7.4 | 24 | 25 | 95% |
| 9.0 | 24 | 25 | 70% |
Experimental Protocols
Protocol for Assessing this compound Stability at Different pH Levels
-
Preparation of Buffers: Prepare a series of buffers at your desired pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as water or DMSO.[2][9]
-
Incubation: Dilute the this compound stock solution into each of the prepared buffers to a final concentration suitable for your analytical method. Incubate these solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each incubation mixture.
-
Quenching (if necessary): Stop any potential degradation by adding a quenching solution, such as an acid, or by immediately freezing the sample at -80°C.
-
Analysis by RP-HPLC: Analyze the samples using a reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
Column: C18 column
-
Mobile Phase: A gradient of water and acetonitrile with a constant concentration of an ion-pairing agent like TFA (e.g., 0.1%).
-
Detection: UV detector at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis: Quantify the peak area of the intact Diprotin A at each time point. The percentage of remaining Diprotin A can be calculated relative to the initial time point (t=0).
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Inhibition of DPP-IV by Diprotin A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Diprotin A | Dipeptidyl Peptidase IV | Tocris Bioscience [tocris.com]
- 4. brill.com [brill.com]
- 5. content.abcam.com [content.abcam.com]
- 6. genscript.com [genscript.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. doras.dcu.ie [doras.dcu.ie]
Cell viability issues with high concentrations of Diprotin A TFA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of Diprotin A TFA.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with high concentrations of this compound. What could be the primary cause?
A1: While Diprotin A itself is a dipeptidyl peptidase IV (DPP-IV) inhibitor, the trifluoroacetate (TFA) salt it is commonly supplied as is a likely cause of cytotoxicity.[1][2] Residual TFA from the peptide synthesis and purification process can be toxic to cells, with effects on cell proliferation observed at concentrations as low as 10 nM.[1][3] At high concentrations of your this compound stock, the TFA moiety itself can reach cytotoxic levels.
Q2: What are the known cytotoxic effects of TFA salts in cell culture?
A2: TFA has been shown to have dose-dependent cytotoxic effects.[1] It can disrupt cell membrane integrity, inhibit cell proliferation, and in some cases, trigger apoptosis.[1] These effects are not specific to one cell type and have been observed in various cell lines.[3]
Q3: At what concentration does Diprotin A typically exhibit its inhibitory effects without causing cytotoxicity?
A3: The effective concentration of Diprotin A for DPP-IV inhibition in vitro is often in the micromolar range. For example, a concentration of 100 µM has been used in studies with human endothelial cells.[4] However, the optimal concentration is cell-type and application-dependent. It is crucial to perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific experimental setup.
Q4: How can we determine if TFA is the cause of the observed cytotoxicity?
A4: To determine if TFA is the culprit, you can perform a control experiment using a TFA salt solution (e.g., sodium trifluoroacetate) at the same molar concentration as the TFA in your this compound experiment. If you observe similar levels of cytotoxicity, it strongly suggests that TFA is the cause.
Q5: What steps can we take to mitigate the cytotoxic effects of this compound?
A5: The most effective way to mitigate TFA-induced cytotoxicity is to remove the TFA counter-ion from your peptide.[1][5] This can be achieved through methods like ion-exchange chromatography or repeated lyophilization with a biocompatible acid like hydrochloric acid (HCl) to create the hydrochloride salt of the peptide.[5][6] Alternatively, you can purchase peptides synthesized with a different, more biocompatible counter-ion such as acetate.
Troubleshooting Guides
Issue: Decreased Cell Viability After Treatment with High Concentrations of this compound
Potential Cause 1: Cytotoxicity of the TFA Counter-Ion
-
Troubleshooting Steps:
-
Review Concentration: Calculate the molar concentration of TFA in your highest working dilution of this compound. If it is in the high nanomolar to micromolar range, TFA toxicity is a strong possibility.[1]
-
TFA Control: As mentioned in the FAQs, perform a control experiment with a TFA salt to confirm its cytotoxicity at the relevant concentrations in your cell line.
-
Counter-Ion Exchange: If TFA is confirmed to be the issue, perform a counter-ion exchange to replace TFA with a more biocompatible ion like chloride or acetate.[5][6] Detailed protocols for this procedure are available in the experimental protocols section.
-
Source Alternative Salt Form: Consider purchasing Diprotin A as a hydrochloride or acetate salt for future experiments.
-
Potential Cause 2: High Concentration of Diprotin A Peptide Itself
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and the cytotoxic concentration range of your this compound in your specific cell line. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar).
-
Time-Course Experiment: Assess cell viability at different time points after treatment (e.g., 24, 48, 72 hours) to understand the kinetics of any potential cytotoxic effect.
-
Quantitative Data Summary
Table 1: Reported Cytotoxicity of TFA Salts in Cell Culture
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10⁻⁸ to 10⁻⁷ M | Reduced cell number and thymidine incorporation | [3] |
| Articular Chondrocytes | 10⁻⁸ to 10⁻⁷ M | Reduced cell number and thymidine incorporation | [3] |
| Various Cell-Based Assays | As low as 10 nM | Inhibition of cell proliferation, apoptosis induction | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[7]
Materials:
-
Cells in culture
-
This compound
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and appropriate controls (e.g., vehicle, TFA salt).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This method distinguishes viable from non-viable cells based on membrane integrity.[8][9][10]
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)[8]
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Suspension: Prepare a single-cell suspension from your treated and control cultures.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for 1-2 minutes at room temperature.[9]
-
Loading: Load the stained cell suspension into a hemocytometer.
-
Counting: Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Signaling Pathways and Workflows
Diprotin A Signaling Pathway
Diprotin A, as a DPP-IV inhibitor, can influence the SDF-1α/CXCR4 signaling axis, which in turn can activate Src and lead to the phosphorylation of VE-cadherin. This can disrupt endothelial cell junctions.
Caption: Diprotin A's mechanism of action on the SDF-1α/CXCR4 pathway.
Troubleshooting Workflow for Cell Viability Issues
This workflow provides a logical sequence of steps to diagnose and resolve cell viability problems when using this compound.
Caption: A step-by-step guide to troubleshooting cell viability issues.
References
- 1. lifetein.com [lifetein.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Diprotin A
Welcome to the technical support center for improving the in vivo bioavailability of Diprotin A. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in your research.
Troubleshooting Guides
This section addresses common problems encountered during in vivo experiments with Diprotin A and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or undetectable plasma concentration of Diprotin A after oral administration. | Enzymatic Degradation: Diprotin A, being a peptide, is susceptible to degradation by proteases in the gastrointestinal (GI) tract, such as pepsin, trypsin, and chymotrypsin.[1][2][3] | 1. Co-administration with Protease Inhibitors: Use inhibitors like aprotinin (trypsin/chymotrypsin inhibitor) or bestatin (aminopeptidase inhibitor) in your formulation.[4] 2. Encapsulation: Utilize protective delivery systems like liposomes or nanoparticles to shield Diprotin A from enzymatic attack.[5][6][7][8] 3. Structural Modification: Consider synthesis of Diprotin A analogs with modified peptide bonds to reduce susceptibility to enzymatic cleavage. |
| Poor Permeability: The hydrophilic nature and molecular size of peptides can limit their absorption across the intestinal epithelium.[1][9][10] | 1. Use of Permeation Enhancers: Incorporate enhancers like sodium caprate or chitosan in your formulation to transiently open tight junctions between epithelial cells.[4][10] 2. Nanoparticle Formulation: Formulate Diprotin A into nanoparticles that can be transported across the intestinal barrier via transcytosis.[5][7][11] 3. Lipidation: Covalently attaching a lipid moiety to Diprotin A can increase its lipophilicity and improve membrane permeability.[12] | |
| High variability in bioavailability between experimental subjects. | Physiological Differences: Variations in gastric emptying time, intestinal pH, and enzyme levels among individual animals can affect absorption.[4] | 1. Standardize Experimental Conditions: Ensure consistent fasting times and diet for all animals. 2. Use of Mucoadhesive Polymers: Incorporate polymers like chitosan into your formulation to increase the residence time of the drug at the absorption site, potentially reducing variability.[4] |
| Rapid clearance of Diprotin A from systemic circulation. | Renal Filtration: Small peptides are often rapidly cleared from the bloodstream by the kidneys.[12] | 1. PEGylation: Covalently attach polyethylene glycol (PEG) to Diprotin A to increase its hydrodynamic volume and reduce renal clearance.[12] 2. Conjugation to Larger Molecules: Couple Diprotin A to a larger carrier protein like albumin. |
| Observed in vivo effect does not correlate with plasma concentration. | Tissue-Specific Accumulation: Diprotin A might be accumulating in the target tissue, leading to a local effect without high systemic exposure. | 1. Biodistribution Studies: Perform studies using radiolabeled or fluorescently tagged Diprotin A to determine its distribution in different organs and tissues. 2. Local Administration: If the target is localized (e.g., a specific organ), consider local delivery methods to maximize concentration at the site of action and minimize systemic exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of small peptides like Diprotin A?
A1: The oral bioavailability of peptides is generally very low, often less than 1-2%.[4] This is primarily due to enzymatic degradation in the GI tract and poor permeability across the intestinal epithelium.[1][2][3][13][9]
Q2: What are the most promising strategies to improve the oral bioavailability of Diprotin A?
A2: Nanoparticle-based delivery systems are considered a very promising approach.[5][7][8][11] These systems can protect the peptide from degradation and enhance its absorption. Other effective strategies include the use of permeation enhancers, protease inhibitors, and chemical modifications like PEGylation or lipidation.[4][10][12]
Q3: How can I assess the in vivo stability of my Diprotin A formulation?
A3: You can perform pharmacokinetic studies by administering your formulation to an animal model and collecting blood samples at various time points. The concentration of intact Diprotin A in the plasma can then be measured using methods like LC-MS/MS. A longer half-life and higher peak concentration (Cmax) would indicate improved stability.
Q4: Are there any known signaling pathways affected by Diprotin A that I should be aware of in my in vivo studies?
A4: Yes, Diprotin A is an inhibitor of dipeptidyl peptidase IV (DPP-IV).[14][15] It has been shown to induce vascular leakage by augmenting the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway.[14] Understanding this pathway can be crucial for interpreting your in vivo results.
Experimental Protocols
Protocol 1: Preparation of Diprotin A-Loaded Chitosan Nanoparticles
This protocol describes a method for encapsulating Diprotin A into chitosan nanoparticles to enhance its oral bioavailability.
Materials:
-
Diprotin A
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.
-
Prepare a 1 mg/mL TPP solution in deionized water.
-
Dissolve Diprotin A in the chitosan solution to a final concentration of 0.5 mg/mL.
-
Add the TPP solution dropwise to the chitosan-Diprotin A solution while stirring continuously at room temperature.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Lyophilize the nanoparticles for long-term storage.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a procedure to assess the oral bioavailability of a Diprotin A formulation in a rat model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Diprotin A formulation
-
Control solution (Diprotin A in saline)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system for analysis
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Divide the rats into two groups: one receiving the Diprotin A formulation and the other receiving the control solution.
-
Administer the respective treatments via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points: 0 (pre-dose), 15, 30, 60, 120, 240, and 480 minutes post-administration.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of Diprotin A in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) to determine the bioavailability.
Visualizations
Signaling Pathway of Diprotin A-induced Vascular Leakage
Caption: Diprotin A inhibits DPP-IV, leading to increased SDF-1α signaling.
Experimental Workflow for Improving Diprotin A Bioavailability
Caption: A systematic workflow for enhancing Diprotin A's in vivo bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle-based delivery platforms for the enhanced oral delivery of peptides/proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Nanocarriers for Protein and Peptide Drug Delivery - Article (Preprint v1) by Hany Akeel Al-Hussaniy et al. | Qeios [qeios.com]
- 9. Challenges in oral peptide delivery: lessons learnt from the clinic and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Obstacles, research progress, and prospects of oral delivery of bioactive peptides: a comprehensive review [frontiersin.org]
- 11. Nanoparticles: Oral Delivery for Protein and Peptide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Peptide Bioavailability with Strategic Modifications | Blog | Biosynth [biosynth.com]
- 13. tandfonline.com [tandfonline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. rndsystems.com [rndsystems.com]
Validation & Comparative
A Comparative Analysis of Diprotin A TFA and Sitagliptin in DPP-4 Inhibition
In the landscape of type 2 diabetes research and therapeutic development, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of glycemic control. This guide provides a detailed, data-driven comparison of two prominent DPP-4 inhibitors: Diprotin A trifluoroacetate (TFA), a widely used research tool, and Sitagliptin, a clinically approved oral medication. This analysis is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the relative efficacy and experimental considerations of these two compounds.
Mechanism of Action: A Shared Target
Both Diprotin A and Sitagliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme.[1][2] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, both compounds prevent the degradation of incretins, thereby prolonging their activity. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in lower blood glucose levels.[3]
Quantitative Comparison of Inhibitory Potency
The efficacy of a DPP-4 inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The table below summarizes the reported IC50 values for Diprotin A and Sitagliptin against DPP-4. It is important to note that IC50 values can vary based on the specific assay conditions.
| Inhibitor | IC50 Value (DPP-4) | Source |
| Diprotin A | 3.22 µM (equivalent to 1.1 µg/mL) | [4][5] |
| 1464 µM (equivalent to 0.5 mg/mL) | [1] | |
| Sitagliptin | 18 nM | [6] |
| 19 nM | [7] | |
| ~8.6 nM (in non-tight binding conditions) | [8] |
Note: IC50 values for Diprotin A were converted from µg/mL and mg/mL to µM using its molecular weight of 341.45 g/mol for standardized comparison.
As the data indicates, Sitagliptin is a significantly more potent inhibitor of DPP-4 than Diprotin A, with IC50 values in the nanomolar range compared to the micromolar range for Diprotin A.
In Vivo Efficacy: A Head-to-Head Comparison in a Preclinical Model
A direct comparison of the in vivo efficacy of Diprotin A and Sitagliptin was conducted in a murine model. The study measured the percentage of DPP-4 activity in the serum of mice at peak (2 hours post-administration) and trough (12 hours post-administration) levels following treatment.
| Treatment Group | Mean DPP-4 Activity at Peak (2h) | Mean DPP-4 Activity at Trough (12h) | Source |
| Diprotin A | 66.6% | 38.3% | [9] |
| Sitagliptin | 0.5% | 31.9% | [9] |
These in vivo findings corroborate the in vitro potency data, demonstrating that Sitagliptin achieves a much more profound and sustained inhibition of DPP-4 activity compared to Diprotin A at the tested dosages.[9] While Diprotin A shows some inhibitory effect, a significant portion of DPP-4 activity remains.[9]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorometric Method)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against DPP-4 using a fluorescence-based assay.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Test compounds (Diprotin A TFA, Sitagliptin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and a known DPP-4 inhibitor (positive control) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted test compounds, and the DPP-4 enzyme solution. Include wells for a negative control (enzyme and buffer only) and a blank (buffer only).
-
Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals for a set duration (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo DPP-4 Inhibition Assessment in a Murine Model
This protocol describes a general workflow for evaluating the in vivo efficacy of DPP-4 inhibitors in mice.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
Test compounds (this compound, Sitagliptin) formulated for oral or intraperitoneal administration
-
Vehicle control
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
DPP-4 activity assay kit
Procedure:
-
Acclimate animals to the housing conditions.
-
Administer the test compounds or vehicle to different groups of mice at the desired dose and route.
-
At predetermined time points (e.g., 2 hours for peak and 12 hours for trough levels), collect blood samples from the mice.
-
Process the blood samples to obtain plasma by centrifugation.
-
Measure the DPP-4 activity in the plasma samples using a commercially available assay kit, following the manufacturer's instructions.
-
Calculate the percentage of DPP-4 inhibition in the treated groups relative to the vehicle control group.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the DPP-4 signaling pathway and a typical experimental workflow for comparing DPP-4 inhibitors.
Conclusion
This comparative guide highlights the significant difference in inhibitory potency between this compound and Sitagliptin. While both compounds target the DPP-4 enzyme, Sitagliptin demonstrates substantially greater efficacy both in vitro, with a much lower IC50 value, and in vivo, with more profound and sustained enzyme inhibition. Diprotin A remains a valuable tool for preclinical research into the broader physiological roles of DPP-4, but Sitagliptin's superior pharmacological profile has established it as a successful therapeutic agent for the management of type 2 diabetes. This analysis underscores the importance of quantitative, data-driven comparisons in drug development and provides a framework for the continued evaluation of novel DPP-4 inhibitors.
References
- 1. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. peptidepharma.com [peptidepharma.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Inhibitory Activity of Diprotin A TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro inhibitory activity of Diprotin A TFA against Dipeptidyl Peptidase IV (DPP-IV) with other well-established DPP-IV inhibitors. The information presented herein is supported by experimental data from publicly available scientific literature.
Comparative Analysis of DPP-IV Inhibitors
This compound is a known inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a serine protease involved in the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2][3][4] Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it a key target for the management of type 2 diabetes.[5][6][7][8] This section compares the half-maximal inhibitory concentration (IC50) of this compound with several commercially available DPP-IV inhibitors, commonly known as "gliptins".
It is important to note that the following IC50 values are compiled from various studies and may not have been determined under identical experimental conditions. Direct head-to-head comparisons under a standardized assay protocol would be necessary for a definitive assessment of relative potency.
| Inhibitor | IC50 (nM) | IC50 (µg/mL) |
| Diprotin A | ~5000 | 1.73 |
| Sitagliptin | 19 | - |
| Vildagliptin | 4.6 - 62 | - |
| Saxagliptin | 50 | - |
| Alogliptin | 24 | - |
| Linagliptin | 1 | - |
Note: The IC50 value for Diprotin A was reported as 1.73 µg/mL and has been converted to an approximate molar concentration for comparison.[9] IC50 values for other inhibitors are reported in nM.[5][10][11]
Experimental Protocols
The determination of the in vitro inhibitory activity of compounds against DPP-IV is commonly performed using a fluorometric assay. This method measures the enzymatic cleavage of a synthetic substrate, which releases a fluorescent product.
Key Experimental Protocol: Fluorometric DPP-IV Inhibition Assay
This protocol is a generalized representation based on commonly used methods.[1][7][8][12][13]
1. Materials and Reagents:
-
Recombinant human DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))
-
Test compounds (e.g., this compound) and reference inhibitors (e.g., Sitagliptin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare Reagents: Dilute the DPP-IV enzyme and substrate in the assay buffer to their optimal working concentrations. Prepare serial dilutions of the test compounds and reference inhibitor.
-
Enzyme and Inhibitor Incubation: Add a defined volume of the diluted DPP-IV enzyme solution to each well of the microplate. Subsequently, add the test compounds at various concentrations. Include wells for a positive control (enzyme without inhibitor) and a negative control (buffer only). Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence curve. Determine the percentage of inhibition for each concentration of the test compound relative to the positive control. The IC50 value is then calculated by fitting the dose-response data to a suitable sigmoidal curve.
Visualizations
DPP-IV Signaling Pathway
The following diagram illustrates the signaling pathway affected by DPP-IV and its inhibition.
Caption: DPP-IV signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro DPP-IV Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the in vitro inhibitory activity of a compound.
Caption: Workflow for the in vitro DPP-IV inhibition assay.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
A Researcher's Guide to Negative Controls in Diprotin A TFA Experiments
For researchers, scientists, and drug development professionals utilizing the dipeptidyl peptidase-IV (DPP-IV) inhibitor, Diprotin A TFA, the implementation of appropriate negative controls is paramount for the validation of experimental findings. This guide provides a comprehensive comparison of negative control strategies, alternative inhibitors, and detailed experimental protocols to ensure the generation of robust and reliable data.
Understanding the Mechanism of Action of this compound
Diprotin A (Ile-Pro-Ile) is a competitive inhibitor of DPP-IV, an enzyme that inactivates various bioactive peptides, including the incretin hormone glucagon-like peptide-1 (GLP-1).[1][2] Beyond its well-established role in glucose metabolism, Diprotin A has been shown to induce vascular leakage by augmenting the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway.[3] This secondary mechanism necessitates carefully designed controls to distinguish between DPP-IV-dependent and potential off-target effects.
Negative Control Strategies
The ideal negative control for a peptide-based inhibitor like Diprotin A is a structurally similar molecule that lacks biological activity. This allows researchers to control for any effects that are not due to the specific inhibition of the target enzyme.
Vehicle Control
The most basic negative control is the vehicle in which this compound is dissolved (e.g., sterile saline or buffer). This accounts for any effects of the solvent on the experimental system.
Scrambled Peptide Control
A more rigorous negative control is a scrambled peptide. This peptide contains the same amino acid composition as Diprotin A (Isoleucine, Proline, Isoleucine) but in a randomized sequence (e.g., Ile-Ile-Pro or Pro-Ile-Ile). The rationale is that the specific sequence of Ile-Pro-Ile is critical for its inhibitory activity at the DPP-IV active site.[4][5][6][7] A scrambled peptide, while sharing the same physical properties, should not exhibit the same biological activity.
Designing a Scrambled Control for Diprotin A:
-
Amino Acid Composition: Maintain the same amino acids as Diprotin A: two Isoleucine (Ile) residues and one Proline (Pro) residue.
-
Randomize Sequence: Rearrange the amino acids to a sequence other than Ile-Pro-Ile. Potential scrambled sequences include Ile-Ile-Pro (IIP) or Pro-Ile-Ile (PII).
-
Validation: It is crucial to empirically validate that the chosen scrambled peptide does not inhibit DPP-IV activity in a preliminary enzyme inhibition assay.
Comparison with Alternative DPP-IV Inhibitors
To contextualize the effects of this compound, it is beneficial to compare its performance with other well-characterized DPP-IV inhibitors, such as Sitagliptin and Vildagliptin.
| Inhibitor | Type | IC50 (µg/mL) |
| Diprotin A | Peptide | 2.39 x 10⁻³ |
| Sitagliptin | Small Molecule | 2.04 x 10⁻² |
| Vildagliptin | Small Molecule | 1.70 x 10⁻² |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of Diprotin A, Sitagliptin, and Vildagliptin against DPP-IV. Data from Ansari et al. (2021).[8]
Experimental Protocols
Below are detailed protocols for key experiments to investigate the effects of this compound and its appropriate controls.
In Vitro DPP-IV Inhibition Assay
This assay is fundamental to confirm the inhibitory activity of Diprotin A and to validate the inactivity of a scrambled peptide control.
Materials:
-
Human recombinant DPP-IV
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
This compound
-
Scrambled Peptide Control (e.g., Ile-Ile-Pro)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound and the scrambled peptide in assay buffer.
-
In a 96-well plate, add 20 µL of DPP-IV enzyme solution to each well.
-
Add 20 µL of the diluted Diprotin A, scrambled peptide, or vehicle control to the respective wells.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the DPP-IV substrate to each well.
-
Immediately measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Continue to read the fluorescence at regular intervals for 30 minutes.
-
Calculate the rate of reaction for each condition and determine the percent inhibition. The IC50 value can be calculated from a dose-response curve.
VE-Cadherin Phosphorylation Assay in Endothelial Cells
This protocol assesses the effect of Diprotin A on the phosphorylation of VE-cadherin, a key event in the disruption of endothelial cell junctions.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium
-
This compound
-
Scrambled Peptide Control
-
Vehicle Control
-
Lysis buffer
-
Antibodies: anti-phospho-VE-cadherin (Tyr731), anti-total-VE-cadherin, anti-GAPDH
-
Western blot reagents and equipment
Procedure:
-
Culture HUVECs to confluence in 6-well plates.
-
Treat the cells with this compound (e.g., 100 µM), the scrambled peptide, or vehicle for the desired time (e.g., 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phosphorylated VE-cadherin levels to total VE-cadherin and the loading control (GAPDH).
Endothelial Permeability (Transwell) Assay
This assay measures the integrity of the endothelial cell monolayer, which is expected to be disrupted by Diprotin A.
Materials:
-
HUVECs
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium
-
This compound
-
Scrambled Peptide Control
-
Vehicle Control
-
FITC-dextran (40 kDa)
-
Fluorometer
Procedure:
-
Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.
-
Treat the cells with this compound, the scrambled peptide, or vehicle in the upper chamber for 60 minutes.
-
Add FITC-dextran to the upper chamber and incubate for 20 minutes.
-
Collect samples from the lower chamber.
-
Measure the fluorescence of the samples from the lower chamber using a fluorometer.
-
An increase in fluorescence in the lower chamber indicates increased permeability of the endothelial monolayer.
Src Kinase Activation Assay
This assay determines if Diprotin A treatment leads to the activation of Src kinase, an upstream event of VE-cadherin phosphorylation.
Materials:
-
HUVECs
-
Cell culture medium
-
This compound
-
Scrambled Peptide Control
-
Vehicle Control
-
Lysis buffer
-
Antibodies: anti-phospho-Src (Tyr416), anti-total-Src
-
Western blot reagents and equipment
Procedure:
-
Follow the same cell culture and treatment protocol as in the VE-cadherin phosphorylation assay.
-
After cell lysis and protein quantification, perform Western blotting using antibodies against phosphorylated Src (Tyr416) and total Src.
-
Quantify the band intensities and normalize the phosphorylated Src levels to total Src.
Visualizing the Experimental Logic and Signaling Pathway
To further clarify the experimental design and the underlying biological mechanism, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. all-chemistry.com [all-chemistry.com]
- 5. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 6. Scrambled — Advanced Peptides [advancedpeptides.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Contradictory Effects of Diprotin A TFA on Vascular Permeability: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of bioactive compounds on vascular permeability is critical. Diprotin A TFA, a dipeptidyl peptidase-IV (DPP-IV) inhibitor, presents a complex case study. Emerging research reveals a paradoxical role for this agent, demonstrating both permeability-inducing and barrier-protective effects that appear to be highly context-dependent. This guide provides a comprehensive comparison of this compound's divergent activities, contrasts it with other key modulators of vascular permeability, and offers detailed experimental protocols to aid in the design of reproducible studies.
The reproducibility of this compound's influence on vascular integrity is a subject of ongoing investigation. Evidence suggests that its effects may vary significantly based on the specific vascular bed and the underlying pathological state. For instance, in models of diabetic retinopathy, this compound has been shown to increase vascular leakage.[1][2][3] Conversely, in the context of ischemic stroke, it has been reported to protect the blood-brain barrier and reduce permeability.[4][5][6] This highlights the necessity for careful consideration of the experimental model when studying this compound.
Comparative Analysis of Vascular Permeability Modulators
To better understand the actions of this compound, it is useful to compare it with other well-characterized modulators of vascular permeability. The following table summarizes the effects of this compound in different contexts alongside key alternatives.
| Compound/Factor | Primary Mechanism of Action | Effect on Vascular Permeability | Pathological/Experimental Context |
| This compound | DPP-IV inhibition, leading to increased SDF-1α | Increases | Diabetic Retinopathy, Retinopathy of Prematurity[1][2][3] |
| This compound | Inhibition of ischemia-induced β-catenin cleavage | Decreases | Ischemic Stroke (Blood-Brain Barrier)[5] |
| Vascular Endothelial Growth Factor (VEGF) | Binds to VEGFR2, leading to Src activation and VE-cadherin phosphorylation | Increases | General pro-inflammatory and angiogenic conditions[7][8] |
| Angiopoietin-1 (Ang-1) | Activates the Tie-2 receptor, strengthening cell-cell junctions | Decreases | Counteracts VEGF-induced permeability; vessel stabilization[9][10][11] |
| Thrombin | Activates Protease-Activated Receptors (PARs) | Increases | Inflammation, coagulation[12][13][14][15] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental processes is crucial for clarity and reproducibility. The following diagrams, generated using Graphviz, illustrate the signaling cascade of this compound leading to increased vascular permeability and a typical workflow for assessing these changes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dipeptidyl Peptidase-4 Inhibitor Increases Vascular Leakage in Retina through VE-cadherin Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Exerts Neurovascular Protection in Ischemic Cerebral Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exerts Neurovascular Protection in Ischemic Cerebral Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vascular endothelial growth factors and vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathophysiological consequences of VEGF-induced vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiopoietin-1 prevents VEGF-induced endothelial permeability by sequestering Src through mDia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Angiopoietin-1 is an antipermeability and anti-inflammatory agent in vitro and targets cell junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of thrombin-induced endothelial cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular mechanisms of endothelial hyperpermeability: implications in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Validating Src Phosphorylation by Diprotin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diprotin A's effect on Src phosphorylation against alternative compounds. We present available experimental data, detailed protocols for validation, and a framework for direct comparative analysis.
Introduction to Diprotin A and Src Phosphorylation
Diprotin A is a competitive inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism.[1] Beyond its effects on incretin levels, Diprotin A has been shown to induce the phosphorylation of the non-receptor tyrosine kinase Src.[1] Specifically, studies have indicated that Diprotin A treatment leads to the phosphorylation of Src at tyrosine 416 (Tyr416), a key activation site. This activation is reported to be mediated through the SDF-1α/CXCR4 signaling pathway. The phosphorylation of Src by Diprotin A has implications for cellular processes such as cell signaling and vascular permeability.
Comparative Analysis of Diprotin A and Alternatives
A direct quantitative comparison of Diprotin A with other compounds for inducing or inhibiting Src phosphorylation is not extensively available in current literature. To address this, we provide a framework for comparison with a representative alternative DPP-4 inhibitor, Sitagliptin, and a selection of established Src kinase inhibitors.
Data Presentation
The following tables summarize existing data and provide a template for recording results from the proposed comparative experiments.
Table 1: Comparison of DPP-4 Inhibitors on Src Phosphorylation
| Compound | Class | Mechanism of Action on Src | EC50 for p-Src (Tyr416) Induction | Reference |
| Diprotin A | DPP-4 Inhibitor | Induces Src phosphorylation via the SDF-1α/CXCR4 pathway. | Data not available | --INVALID-LINK-- |
| Sitagliptin | DPP-4 Inhibitor | Potential for Src phosphorylation induction (to be determined). | Data not available | --INVALID-LINK-- |
Table 2: Comparison of Src Kinase Inhibitors on Diprotin A-Induced Src Phosphorylation
| Compound | Class | General IC50 for Src Kinase | IC50 against Diprotin A-induced p-Src (Tyr416) | Reference |
| Dasatinib | Multi-kinase inhibitor (including Src) | <1 nM - 1.2 nM | Data not available | [2][3] --INVALID-LINK-- |
| Saracatinib (AZD0530) | Src inhibitor | 2.7 nM | Data not available | [3][4] --INVALID-LINK-- |
| Bosutinib | Dual Src/Abl inhibitor | 1.2 nM | Data not available | [2][3] --INVALID-LINK-- |
| PP2 | Src family kinase inhibitor | 4-5 nM (for Lck/Fyn) | Data not available | [5] --INVALID-LINK-- |
Experimental Protocols
To validate and compare the effects of Diprotin A and its alternatives on Src phosphorylation, the following detailed experimental protocols are provided.
Proposed Experiment 1: Comparative Analysis of Diprotin A and Sitagliptin on Src Phosphorylation
Objective: To quantify and compare the potency of Diprotin A and Sitagliptin in inducing Src phosphorylation at Tyr416.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., human endothelial cells) to 70-80% confluency.
-
Treatment: Starve cells in serum-free media for 4-6 hours. Treat cells with increasing concentrations of Diprotin A (e.g., 0, 1, 10, 50, 100 µM) and Sitagliptin (e.g., 0, 1, 10, 50, 100 µM) for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies: rabbit anti-p-Src (Tyr416) and mouse anti-total Src. A loading control like β-Actin should also be used.
-
Wash and incubate with HRP-conjugated secondary antibodies (goat anti-rabbit and goat anti-mouse).
-
Detect signals using an ECL substrate and imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize p-Src levels to total Src and the loading control. Plot the dose-response curve and calculate the EC50 value for each compound.
Proposed Experiment 2: Determining the Inhibitory Potency of Src Kinase Inhibitors on Diprotin A-Induced Src Phosphorylation
Objective: To determine the IC50 values of various Src kinase inhibitors in blocking Diprotin A-induced Src phosphorylation.
Methodology:
-
Cell Culture and Diprotin A Treatment: Culture and starve cells as described in Experiment 1. Treat cells with a fixed, effective concentration of Diprotin A (determined from Experiment 1, e.g., the EC80 concentration) in the presence of increasing concentrations of Src inhibitors (e.g., Dasatinib, Saracatinib, Bosutinib, PP2; ranging from nanomolar to micromolar concentrations).
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow the same procedures as outlined in Experiment 1.
-
Data Analysis: Quantify the inhibition of Diprotin A-induced p-Src levels for each inhibitor concentration. Plot the dose-response inhibition curve and calculate the IC50 value for each Src kinase inhibitor.
Alternative Advanced Protocol: Phos-tag™ SDS-PAGE
For a more detailed analysis of Src phosphorylation states, Phos-tag™ SDS-PAGE can be employed. This technique allows for the separation of phosphorylated protein isoforms from their non-phosphorylated counterparts based on the number of phosphate groups.
-
Gel Preparation: Prepare a standard SDS-PAGE gel including Phos-tag™ acrylamide and MnCl₂ or ZnCl₂ in the resolving gel solution.
-
Sample Preparation and Electrophoresis: Prepare and run protein lysates as for a standard Western Blot.
-
Protein Transfer: After electrophoresis, wash the gel with a transfer buffer containing EDTA to remove the metal ions, which facilitates the efficient transfer of proteins to the membrane.
-
Immunoblotting: Proceed with standard Western blotting procedures to detect total Src. The appearance of slower-migrating bands in Diprotin A-treated samples would indicate phosphorylated Src species.
Visualizations
Signaling Pathway and Experimental Logic
Experimental Workflow for Validation
Conclusion
Diprotin A induces Src phosphorylation, an effect with potential biological significance. While direct comparative data with other DPP-4 inhibitors and Src kinase inhibitors is currently limited, this guide provides the necessary framework and detailed protocols for researchers to conduct such validation and comparative studies. The proposed experiments will enable a robust, data-driven comparison of Diprotin A's performance, thereby aiding in the evaluation of its specific effects on Src signaling for drug development and scientific research.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Review of Diprotin A TFA in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Diprotin A trifluoroacetate (TFA) is a competitive and reversible inhibitor of dipeptidyl peptidase-IV (DPP-IV), a serine protease involved in a variety of physiological processes, including glucose metabolism and immune regulation. This guide provides a comprehensive comparison of Diprotin A TFA with other DPP-IV inhibitors, supported by experimental data from various preclinical studies.
Performance Comparison of DPP-IV Inhibitors
The inhibitory potency of this compound against DPP-IV has been evaluated in several studies, with reported half-maximal inhibitory concentration (IC50) values showing some variability. For instance, studies have reported IC50 values of 1.543 µg/mL, 29.86 µg/mL, 0.5 mg/mL, and 24.7 µM. This variation may be attributed to different assay conditions and enzyme sources. In comparison to clinically approved DPP-IV inhibitors, Diprotin A's potency is generally lower.
| Inhibitor | IC50 (Human DPP-IV) | IC50 (Murine DPP-IV) | Reference |
| Diprotin A | 1.543 µg/mL | - | [1] |
| 29.86 µg/mL | - | [2] | |
| 0.5 mg/mL | - | [3] | |
| 24.7 µM | - | [4] | |
| Alogliptin | 6.9 nmol/L | 5.3 nmol/L | [5] |
| Linagliptin | 0.14 nmol/L | 0.12 nmol/L | [5] |
| Saxagliptin | 1.3 nmol/L | 0.6 nmol/L | [5] |
| Sitagliptin | 18 nmol/L | 18 nmol/L | [5] |
| Vildagliptin | 34 nmol/L | 20 nmol/L | [5] |
Key Biological Activities and Experimental Findings
This compound has been investigated in various preclinical models, revealing its involvement in several key biological processes beyond its primary role in DPP-IV inhibition.
Vascular Permeability and the SDF-1α/CXCR4/Src/VE-cadherin Signaling Pathway
A significant area of research for this compound has been its effect on vascular permeability. Studies have shown that Diprotin A can induce vascular leakage by augmenting the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway.[6] This involves the phosphorylation of Src and vascular endothelial (VE)-cadherin, leading to the disruption of endothelial cell-to-cell junctions.
Caption: Workflow for in vivo vascular permeability assessment.
Hematopoietic Stem Cell Engraftment
Diprotin A has been shown to enhance the engraftment of human mobilized CD34+ peripheral blood cells in immunodeficient mice.[7] This effect is attributed to the inhibition of DPP-IV, which is also known as CD26. DPP-IV on stromal cells can cleave stromal cell-derived factor-1 (SDF-1α), a key chemokine for hematopoietic stem cell homing and engraftment. By inhibiting DPP-IV, Diprotin A preserves SDF-1α, thereby promoting the migration and engraftment of hematopoietic stem cells.[6]
Caption: Hematopoietic stem cell engraftment workflow.
Immunomodulatory Effects
Diprotin A has demonstrated immunomodulatory effects in both intact animals and models of experimental autoimmune processes. In intact animals, it has been shown to alter the cellularity of lymphoid organs. In the context of an experimental autoimmune process, Diprotin A administration led to a reduction in thymus cellularity and the number of antibody-forming cells in the spleen.
Signaling Pathway Diagram
The signaling pathway implicated in Diprotin A-induced vascular leakage is depicted below. Inhibition of DPP-IV by Diprotin A leads to increased levels of active SDF-1α. This, in turn, activates its receptor CXCR4, initiating a downstream signaling cascade that involves the phosphorylation of Src and subsequently VE-cadherin. The phosphorylation of VE-cadherin disrupts the integrity of adherens junctions between endothelial cells, resulting in increased vascular permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase-4 Regulation of SDF-1/CXCR4 Axis: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diprotin A infusion into nonobese diabetic/severe combined immunodeficiency mice markedly enhances engraftment of human mobilized CD34+ peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Diprotin A TFA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Diprotin A TFA. This guide provides immediate and essential safety protocols, operational plans for handling and disposal, and detailed experimental procedures to foster a secure research environment.
This compound is a lyophilized powder and, like many peptides, can be hygroscopic. While Diprotin A itself is not classified as hazardous, the trifluoroacetic acid (TFA) salt introduces considerations for safe handling due to the potential presence of residual TFA, which is corrosive.[1][2][3] Therefore, adherence to standard laboratory safety protocols is crucial.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Safety Measure | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or airborne particles of the solid compound. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the peptide and potential residual TFA.[4][5][6] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[4][5][6] |
| Respiratory Protection | Not generally required for small quantities. A dust mask may be used if weighing larger amounts or if there is a risk of generating dust. | Minimizes inhalation of the powder, which could cause respiratory irritation.[5] |
| Work Area | Well-ventilated laboratory bench or a chemical fume hood.[4][5] | Ensures that any potential fumes or dust are safely removed from the breathing zone.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to use is critical for both researcher safety and experimental integrity.
-
Receiving and Storage :
-
Preparation and Weighing :
-
Before handling, ensure the work area is clean and free of clutter.
-
Wear all required PPE as outlined in the table above.
-
To minimize dust inhalation, perform weighing of the powdered peptide in a chemical fume hood.[4]
-
Use a clean spatula and weighing paper or a weigh boat.
-
-
Dissolution :
-
Consult the product's technical data sheet for solubility information. Diprotin A is soluble in water and organic solvents like DMSO and ethanol.[9][10]
-
Add the appropriate solvent to the vial containing the peptide.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause denaturation.
-
-
Use in Experiments :
-
Handle the peptide solution with care to avoid splashes and spills.
-
Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.
-
Wash hands thoroughly after handling.[5]
-
Disposal Plan
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection :
-
Waste Segregation :
-
Container Disposal :
-
Empty containers should be rinsed with an appropriate solvent before disposal. The rinseate should be collected as hazardous waste.
-
-
Final Disposal :
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. biovera.com.au [biovera.com.au]
- 5. benchchem.com [benchchem.com]
- 6. realpeptides.co [realpeptides.co]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptide.co.jp [peptide.co.jp]
- 9. rndsystems.com [rndsystems.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
